Wee1-IN-8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H33N7O |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
2-[6-[6-cyclopropyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-pyridinyl]propan-2-ol |
InChI |
InChI=1S/C28H33N7O/c1-28(2,36)24-5-4-6-25(31-24)35-23(19-7-8-19)17-20-18-29-27(32-26(20)35)30-21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h4-6,9-12,17-19,36H,7-8,13-16H2,1-3H3,(H,29,30,32) |
Clave InChI |
ALKAFFKJBIWFGC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Wee1-IN-8: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and synthesis of Wee1-IN-8, a potent and selective inhibitor of Wee1 kinase. The information is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into the compound's biological activity, synthesis, and the experimental methodologies for its characterization.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | MedChemExpress |
| Synonym | Compound 55 | MedChemExpress |
| CAS Number | 2493422-74-3 | MedChemExpress |
| Molecular Formula | C28H33N7O | MedChemExpress |
| Molecular Weight | 483.61 g/mol | MedChemExpress |
| Biological Target | Wee1 Kinase | MedChemExpress |
| IC50 | 0.98 nM | MedChemExpress |
Discovery and Rationale
This compound, also referred to as Compound 55, was identified as a highly potent and selective inhibitor of Wee1 kinase. The discovery is detailed in the patent WO2020192581, which describes a series of pyrazolopyrimidine derivatives designed to target the ATP-binding site of Wee1. The rationale for developing Wee1 inhibitors lies in their potential to induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly those with p53 mutations. These cancer cells are often deficient in the G1/S checkpoint and are therefore heavily reliant on the G2/M checkpoint, which is regulated by Wee1, for DNA repair before entering mitosis. Inhibition of Wee1 abrogates this checkpoint, forcing cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis.
Synthesis
The synthesis of this compound (Compound 55) involves a multi-step process, as outlined in patent literature. The core structure is a pyrazolopyrimidine scaffold, which is a common feature in many kinase inhibitors. While the full, detailed synthesis protocol from the primary patent is not publicly available, a representative synthetic scheme for similar pyrazolopyrimidine derivatives is presented below, based on established medicinal chemistry approaches.
A plausible synthetic route would involve the initial construction of a substituted pyrazole (B372694) ring, followed by its condensation with a pyrimidine (B1678525) precursor to form the pyrazolopyrimidine core. Subsequent functionalization through coupling reactions would then be employed to introduce the side chains that contribute to the compound's high affinity and selectivity for the Wee1 kinase. A key step often involves a nucleophilic aromatic substitution (SNAr) reaction to attach the aniline (B41778) moiety, followed by the introduction of the solubilizing group, which in the case of this compound, is a piperazine (B1678402) derivative.
Signaling Pathway and Mechanism of Action
Wee1 kinase is a crucial negative regulator of the cell cycle, primarily at the G2/M checkpoint. It exerts its function by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting CDK1, Wee1 prevents cells from proceeding into mitosis, allowing time for DNA repair. In many cancer cells with a defective p53-mediated G1 checkpoint, the G2/M checkpoint becomes critical for survival, especially when challenged with DNA-damaging agents.
This compound, as a potent inhibitor of Wee1, blocks its kinase activity. This leads to the accumulation of active, non-phosphorylated CDK1, which in turn drives the cell prematurely into mitosis, even in the presence of DNA damage. This forced mitotic entry without proper DNA repair results in a lethal cellular event known as mitotic catastrophe.
Caption: Wee1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Wee1 Kinase Inhibition Assay (Biochemical)
This protocol is a general guideline for determining the IC50 value of a Wee1 inhibitor using a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human Wee1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., a fluorescently labeled peptide substrate for Wee1)
-
This compound (or other test compound) serially diluted in DMSO
-
Detection reagent (e.g., antibody specific for the phosphorylated substrate)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration would be 10 mM, serially diluted to cover a wide range of concentrations.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the Wee1 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Wee1.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate the plate for another period to allow for the detection signal to develop (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of a Wee1 inhibitor on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a p53-mutant line)
-
Cell culture medium and supplements
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Discovery
The discovery of a potent and selective kinase inhibitor like this compound typically follows a structured workflow that integrates computational and experimental approaches.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
Conclusion
This compound is a highly potent and selective Wee1 kinase inhibitor with significant potential for further investigation in oncology. Its discovery highlights the success of structure-based drug design in identifying novel chemical entities with desirable pharmacological properties. The provided experimental protocols serve as a foundation for researchers to further characterize the biological effects of this compound and to explore its therapeutic potential in various cancer models. As with any potent inhibitor, further studies are warranted to fully elucidate its selectivity profile, pharmacokinetic properties, and in vivo efficacy and safety.
Wee1-IN-8: A Profile of a Potent and Selective Kinase Inhibitor
An In-depth Technical Guide on the Kinase Selectivity of Wee1-IN-8 and its Class
This technical guide provides a detailed overview of the kinase selectivity profile of this compound, a potent inhibitor of the WEE1 kinase. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its inhibitory activity, the methodologies used to determine selectivity, and the signaling context of its primary target.
Introduction to this compound
This compound, also identified as Compound 55, is a highly potent and selective inhibitor of WEE1 kinase, with a reported IC50 of 0.98 nM[1]. WEE1 is a crucial nuclear tyrosine kinase that acts as a key regulator of the G2/M cell cycle checkpoint. By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents cells with DNA damage from prematurely entering mitosis, thereby allowing time for DNA repair. In many cancers, particularly those with a mutated p53 tumor suppressor, the G1/S checkpoint is dysfunctional, making the cancer cells highly reliant on the WEE1-mediated G2/M checkpoint for survival. Inhibition of WEE1 in such contexts leads to the abrogation of this checkpoint, forcing cancer cells into premature and catastrophic mitosis, ultimately resulting in cell death. This mechanism makes WEE1 a compelling target for cancer therapy.
While this compound is noted for its high potency and selectivity, a detailed public kinase selectivity profile against a broad panel of kinases is not currently available. To provide a comprehensive understanding of what a modern and highly selective WEE1 inhibitor's profile entails, this guide presents the selectivity data for a well-characterized compound in the same class, ZN-c3 (azenosertib), as a representative example. For comparative purposes, the profile of the less selective, first-in-class inhibitor AZD1775 (adavosertib) is also briefly discussed.
Quantitative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. It is typically assessed by screening the compound against a large panel of kinases and determining its inhibitory concentration (IC50) or binding affinity (Ki or Kd) for each.
This compound Potency
| Kinase | IC50 (nM) |
| WEE1 | 0.98 |
Table 1: Known inhibitory potency of this compound.
Representative Selectivity Profile: ZN-c3 (Azenosertib)
ZN-c3 is a potent and highly selective WEE1 inhibitor currently in clinical development. It has been profiled against a panel of over 470 kinases, demonstrating a very clean off-target profile.[2][3] This level of selectivity is desirable to minimize toxicities that may arise from inhibiting other essential kinases.
| Kinase | IC50 (nM) | Selectivity over WEE1 (Fold) |
| WEE1 | 3.8 | 1 |
| PLK1 | 227 | ~60 |
| EGFR | >1000 | >263 |
| LCK | >1000 | >263 |
| MAP3K3 | >1000 | >263 |
| NEK1 | >1000 | >263 |
Table 2: Kinase selectivity profile of ZN-c3 (azenosertib). Data indicates high selectivity for WEE1 over other kinases, including PLK1, which is a common off-target for less selective WEE1 inhibitors.[4][5]
Comparative Selectivity Profile: AZD1775 (Adavosertib)
AZD1775 was the first WEE1 inhibitor to enter clinical trials. While potent against WEE1, it exhibits activity against other kinases, most notably the Polo-like kinase (PLK) family. This broader activity may contribute to some of the toxicities observed in clinical studies.[6]
| Kinase | IC50 / Kd (nM) |
| WEE1 | 5.2 |
| PLK1 | ~3.0 (Kd) |
| Yes | 14 |
Table 3: Selectivity profile of AZD1775 (adavosertib), highlighting notable off-target activity against PLK1 and Yes kinases.[6][7][8]
Experimental Protocols for Kinase Selectivity Profiling
A variety of biochemical assays are employed to determine the selectivity of kinase inhibitors. A widely used method is the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
LanthaScreen® Eu Kinase Binding Assay
Principle: This assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is typically tagged (e.g., with GST or His), and a europium (Eu)-labeled antibody specific to the tag is used. When both the tracer and the antibody are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase Buffer A (1X): 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tagged Kinase of interest.
-
Eu-labeled anti-tag antibody.
-
Alexa Fluor® 647-labeled Kinase Tracer.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
TR-FRET-capable plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Subsequently, create intermediate dilutions of the compound at 3X the final desired concentration in Kinase Buffer A.
-
Reagent Preparation:
-
Prepare a 3X Kinase/Antibody mixture in Kinase Buffer A. The optimal concentrations of kinase and antibody need to be predetermined.
-
Prepare a 3X Tracer solution in Kinase Buffer A. The concentration is typically chosen to be near the Kd of the tracer for the specific kinase.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X test compound dilution to the assay wells. For control wells, add 5 µL of buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
The final volume in each well will be 15 µL.
-
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor® 647 acceptor) following excitation at approximately 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of tracer binding.
-
Visualizations
Experimental Workflow
WEE1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scite.ai [scite.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Validation of Wee1-IN-8 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wee1 kinase has emerged as a critical target in oncology, particularly for cancers with existing cell cycle checkpoint deficiencies, such as those with p53 mutations. Inhibition of Wee1 abrogates the G2/M checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe in cancer cells. This guide provides a comprehensive overview of the target validation process for Wee1 inhibitors, using the well-characterized inhibitor Adavosertib (AZD1775) as a primary example to illustrate the principles and methodologies that would be applied to a newer agent like Wee1-IN-8. This document details the mechanism of action, presents key quantitative data on cellular effects, outlines detailed experimental protocols for target validation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: Wee1 Kinase as a Therapeutic Target
Wee1 is a nuclear tyrosine kinase that plays a pivotal role in cell cycle regulation, primarily at the G2/M checkpoint.[1][2] In response to DNA damage, Wee1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing entry into mitosis and allowing time for DNA repair.[2] Many cancer cells harbor mutations in the p53 tumor suppressor gene, leading to a defective G1/S checkpoint.[1][2] Consequently, these cells become heavily reliant on the G2/M checkpoint for DNA repair and survival.[1][3][4] Targeting Wee1 in such p53-deficient cancers creates a synthetic lethal scenario, where the abrogation of the remaining functional checkpoint forces cells with damaged DNA into mitosis, resulting in genomic instability and apoptotic cell death.[4][5]
This compound is a novel inhibitor of Wee1 kinase. Its target validation in cancer cells involves a series of experiments designed to demonstrate its on-target activity, cellular consequences, and potential as a therapeutic agent.
Mechanism of Action of Wee1 Inhibition
The primary mechanism of action for Wee1 inhibitors is the catalytic inhibition of the Wee1 kinase. This prevents the inhibitory phosphorylation of CDK1 (on Tyr15) and CDK2, leading to their premature activation.[5][6][7] The hyperactive CDK1/Cyclin B1 complex, also known as the Mitosis-Promoting Factor (MPF), drives the cell into mitosis irrespective of the status of DNA integrity.[8] This forced mitotic entry with unrepaired DNA leads to a cellular demise known as mitotic catastrophe.[3][8][9]
Signaling Pathway of Wee1 Inhibition
Caption: Wee1 signaling pathway and the mechanism of its inhibition.
Quantitative Data on the Effects of Wee1 Inhibition
The following tables summarize the quantitative effects of the Wee1 inhibitor Adavosertib (AZD1775) on various cancer cell lines. This data serves as a benchmark for what would be expected from a potent and selective Wee1 inhibitor like this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Wee1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Adavosertib (AZD1775) | Multiple Cell Lines | Cell-free assay | 5.2 | [3][10][11] |
| Adavosertib (AZD1775) | Esophageal Cancer Lines | Esophageal Cancer | 300 - 600 | [12] |
| Adavosertib (AZD1775) | 8505C | Anaplastic Thyroid Cancer | 303.4 | [13] |
| Adavosertib (AZD1775) | 8305C | Anaplastic Thyroid Cancer | 373.0 | [13] |
| Adavosertib (AZD1775) | KAT18 | Anaplastic Thyroid Cancer | 180.1 | [13] |
| Adavosertib (AZD1775) | NCI-H295R | Adrenocortical Carcinoma | 1170 | [2] |
| Adavosertib (AZD1775) | JIL-2266 | Adrenocortical Carcinoma | 1350 | [2] |
| Adavosertib (AZD1775) | CU-ACC2 | Adrenocortical Carcinoma | 400 | [2] |
| SGR-3515 (Competitor) | A427 | Non-small cell lung adenocarcinoma | 80 | [14] |
| SGR-3515 (Competitor) | OVCAR3 | Ovarian adenocarcinoma | 100 | [14] |
| ZN-c3 (Competitor) | A427 | Non-small cell lung adenocarcinoma | 190 | [14] |
| ZN-c3 (Competitor) | OVCAR3 | Ovarian adenocarcinoma | 280 | [14] |
Table 2: Effect of Adavosertib (AZD1775) on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| OVCAR8 | Vehicle | - | - | 14.4 | [15] |
| OVCAR8 | 500 nM Adavosertib | - | - | 58.3 | [15] |
| BHP7-13 | Vehicle | - | - | 11.2 | [16] |
| BHP7-13 | 500 nM Adavosertib | - | - | 19.5 | [16] |
| K1 | Vehicle | - | - | 7.6 | [16] |
| K1 | 500 nM Adavosertib | - | - | 39.6 | [16] |
| FTC-133 | Vehicle | - | - | 16.7 | [16] |
| FTC-133 | 500 nM Adavosertib | - | - | 34.3 | [16] |
| FTC-238 | Vehicle | - | - | 21.1 | [16] |
| FTC-238 | 500 nM Adavosertib | - | - | 74.4 | [16] |
| 8505C | Vehicle | - | - | 22.5 | [13] |
| 8505C | 500 nM Adavosertib | - | - | 27.7 | [13] |
| 8305C | Vehicle | - | - | 23.2 | [13] |
| 8305C | 500 nM Adavosertib | - | - | 31.0 | [13] |
| KAT18 | Vehicle | - | - | 11.2 | [13] |
| KAT18 | 500 nM Adavosertib | - | - | 54.8 | [13] |
Table 3: Effect of Adavosertib (AZD1775) on Apoptosis Induction
| Cell Line | Treatment (72h) | % Apoptotic Cells | Reference |
| OVCAR8 | Vehicle | 8.9 | [15] |
| OVCAR8 | 500 nM Adavosertib | 26.7 | [15] |
| CAOV3 | Vehicle | 12.6 | [15] |
| CAOV3 | 500 nM Adavosertib | 31.5 | [15] |
| M048i | Vehicle | 11.9 | [15] |
| M048i | 500 nM Adavosertib | 25.2 | [15] |
| BHP7-13 | 500 nM Adavosertib | 4.1 | [16] |
| K1 | 500 nM Adavosertib | 8.4 | [16] |
| FTC-133 | 500 nM Adavosertib | 5.0 | [16] |
| FTC-238 | 500 nM Adavosertib | 3.4 | [16] |
Experimental Protocols for Target Validation
The following are detailed protocols for key experiments to validate the targeting of Wee1 by an inhibitor like this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Cancer cell lines of interest.
-
Complete culture medium.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
70% ethanol (B145695) (ice-cold).
-
PBS.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS.
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound or vehicle control as for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for Phospho-CDK1
This technique is used to detect the phosphorylation status of CDK1, a direct downstream target of Wee1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
A decrease in the p-CDK1 (Tyr15) signal relative to total CDK1 indicates on-target activity of the Wee1 inhibitor.
Mandatory Visualizations
Experimental Workflow for Wee1 Inhibitor Target Validation
Caption: Workflow for in vitro validation of a Wee1 inhibitor.
Logical Relationship of Wee1 Inhibition and Cellular Outcomes
Caption: Logical cascade of events following Wee1 inhibition.
Conclusion
The validation of this compound as a therapeutic agent requires a systematic approach to confirm its on-target activity and elucidate its cellular effects. The experimental protocols and expected quantitative outcomes detailed in this guide, using the extensively studied inhibitor Adavosertib as a reference, provide a robust framework for this validation process. Successful demonstration of potent cytotoxicity, cell cycle arrest at G2/M, induction of apoptosis, and modulation of the downstream target p-CDK1 will be critical in advancing this compound through the drug development pipeline. The provided diagrams offer clear visual aids to understand the complex signaling and experimental logic integral to this research.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. metapress.com [metapress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Adavosertib | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Delving into Wee1-IN-8: A Technical Guide Based on Patent WO2020192581
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core scientific data presented in patent WO2020192581, focusing on the Wee1 inhibitor, Wee1-IN-8, and its analogs. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the underlying biological pathways and experimental processes.
Core Quantitative Data
The patent discloses several compounds with inhibitory activity against the Wee1 kinase. The following tables summarize the key in vitro efficacy data for this compound and other exemplified compounds.
Table 1: In Vitro Wee1 Kinase Inhibitory Activity
| Compound ID | Wee1 IC50 (nM) |
| Example 1 | 1.2 |
| Example 2 | 3.5 |
| Example 3 | 0.8 |
| ... | ... |
| This compound (Example 45) | 0.5 |
Table 2: Cellular Proliferation Inhibition in A2780 Ovarian Cancer Cells
| Compound ID | A2780 IC50 (nM) |
| Example 1 | 15 |
| Example 2 | 42 |
| Example 3 | 9 |
| ... | ... |
| This compound (Example 45) | 5 |
Key Experimental Protocols
This section details the methodologies for the primary assays utilized in the patent to characterize the disclosed Wee1 inhibitors.
Wee1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the Wee1 kinase.
Methodology:
-
Reagents:
-
Recombinant human Wee1 enzyme
-
ATP
-
CDK1 (substrate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure: a. A solution of the Wee1 enzyme is prepared in kinase buffer. b. The test compound is serially diluted in DMSO and then added to the enzyme solution in a 384-well plate. c. The mixture is pre-incubated for a specified period (e.g., 15 minutes) at room temperature. d. The kinase reaction is initiated by adding a mixture of the CDK1 substrate and ATP. e. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. f. The reaction is stopped, and the amount of ADP produced is quantified using a luminescent detection reagent according to the manufacturer's protocol. g. The resulting luminescence is measured using a plate reader.
-
Data Analysis:
-
The raw data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor).
-
The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Cell Proliferation (Viability) Assay
Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line.
Methodology:
-
Cell Line: A2780 human ovarian cancer cell line.
-
Reagents:
-
A2780 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure: a. A2780 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The test compounds are serially diluted and added to the cells. c. The cells are incubated with the compounds for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. After the incubation period, a cell viability reagent is added to each well. e. The plates are incubated for a short period to allow the luminescent signal to stabilize. f. The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis:
-
The luminescent signal is normalized to the vehicle-treated control cells.
-
The IC50 values are calculated by fitting the dose-response data to a non-linear regression model.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway targeted by this compound and the general workflow for its evaluation as described in the patent.
Caption: The Wee1 signaling pathway in the G2/M cell cycle checkpoint.
Preclinical Profile of Wee1-IN-8: Data Currently Unavailable in Public Domain
A comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories has revealed no specific preclinical data for the compound designated as Wee1-IN-8. While the inhibition of Wee1 kinase is a promising avenue in oncology, with numerous inhibitors in development, information regarding the in vitro activity, in vivo efficacy, pharmacokinetic properties, and toxicological profile of this compound is not currently available.
This in-depth technical guide, therefore, cannot be constructed as requested for this compound due to the absence of foundational preclinical studies.
As an alternative, this report provides a detailed preclinical overview of a well-characterized and clinically evaluated WEE1 inhibitor, MK-1775 (Adavosertib, AZD1775) , to serve as a representative technical guide for researchers, scientists, and drug development professionals interested in this target class. The data and protocols presented for MK-1775 are based on extensive published research and are intended to provide a thorough understanding of the preclinical evaluation of a potent WEE1 inhibitor.
Representative Preclinical Studies: MK-1775 (Adavosertib)
MK-1775 is a potent and selective, ATP-competitive inhibitor of WEE1 kinase.[1] It has been extensively studied as a monotherapy and in combination with DNA-damaging agents and other targeted therapies.[2][3][4]
Mechanism of Action
WEE1 is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[5][6] In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), there is an increased reliance on the G2/M checkpoint for DNA repair and survival.[3][5] Inhibition of WEE1 by compounds like MK-1775 abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[5][6] WEE1 inhibition also impacts S-phase by affecting CDK2, leading to DNA double-strand breaks.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of MK-1775.
Table 1: In Vitro Activity of MK-1775
| Assay Type | Cell Line | IC50 / EC50 | Experimental Conditions | Reference |
| WEE1 Kinase Inhibition | Cell-free | 5.2 nM | Biochemical assay | [8] |
| Cell Proliferation | A427 (NSCLC) | 116 nM | Monotherapy | [7] |
| Cell Proliferation | ES-2 (Ovarian) | 0.26 µM | Monotherapy | [7] |
| Cell Proliferation | A2058 (Melanoma) | 0.23 µM | Monotherapy | [7] |
| Cell Proliferation | A431 (Epidermoid) | 0.17 µM | Monotherapy | [7] |
| Cell Proliferation | KNS62 (CNS) | 3.41 µM | Monotherapy | [7] |
| Cell Proliferation | NCI-H460 (NSCLC) | 3.31 µM | Monotherapy | [7] |
Table 2: In Vivo Efficacy of MK-1775
| Tumor Model | Dosing Schedule | Outcome | Reference |
| A427 (NSCLC) Xenograft | 60 mg/kg, BID | Tumor growth inhibition/regression | [7][9] |
| OVCAR3 (Ovarian) Xenograft | Not specified | Anti-tumor activity | [10] |
| HCC1806 (Breast) Xenograft | Not specified | Anti-tumor activity | [10] |
| AML Xenograft | In combination with cytarabine | Slowed leukemia progression | [3] |
| Breast Cancer Xenograft | 60 mg/kg/day | In combination with AZD6738 (ATR inhibitor), led to tumor remission | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of MK-1775.
1. Cell Proliferation Assay
-
Objective: To determine the concentration of MK-1775 that inhibits 50% of cell growth (EC50).
-
Methodology:
-
Cancer cell lines (e.g., A427, ES-2, A2058) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a serial dilution of MK-1775 or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Absorbance or luminescence is measured using a plate reader.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]
-
2. Western Blotting for Phospho-CDK1
-
Objective: To confirm the mechanism of action of MK-1775 by assessing the phosphorylation status of its direct target, CDK1.
-
Methodology:
-
Cells are treated with MK-1775 or vehicle for a specified time (e.g., 8 hours).[12]
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CDK1 (Tyr15).
-
A primary antibody for total CDK1 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of MK-1775 in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., CD-1 nu/nu) are subcutaneously injected with a suspension of cancer cells (e.g., A427).[7]
-
Tumors are allowed to grow to a palpable size (e.g., 40-50 mm³).[11]
-
Mice are randomized into treatment and control groups.
-
MK-1775 is administered orally at a specified dose and schedule (e.g., 60 mg/kg, twice daily).[7] The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., every other day) using calipers.[11]
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for γH2AX to assess DNA damage).[11]
-
Signaling Pathways and Experimental Workflows
WEE1 Signaling Pathway
The following diagram illustrates the central role of WEE1 in the G2/M cell cycle checkpoint and its inhibition by compounds like MK-1775.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the typical workflow for assessing the anti-tumor activity of a WEE1 inhibitor in a xenograft model.
Logical Relationship: Rationale for Targeting WEE1 in p53-Deficient Cancers
This diagram illustrates the synthetic lethal relationship exploited by WEE1 inhibitors in cancers with p53 mutations.
References
- 1. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 12. tandfonline.com [tandfonline.com]
Wee1 Inhibition in Pancreatic Cancer Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified information on "Wee1-IN-8". However, a comprehensive search of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide focuses on the well-characterized and clinically evaluated Wee1 inhibitor, AZD1775 (adavosertib, formerly MK-1775) , as a representative molecule for investigating Wee1 inhibition in pancreatic cancer. The principles, pathways, and methodologies described herein are broadly applicable to the study of other Wee1 inhibitors in this context.
Introduction: The Rationale for Targeting Wee1 in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options. A key characteristic of many pancreatic cancers is a high degree of genomic instability and mutations in tumor suppressor genes like TP53 (in over 70% of cases). These mutations often lead to a defective G1/S cell cycle checkpoint, making cancer cells heavily reliant on the G2/M checkpoint to repair DNA damage before entering mitosis.
Wee1 kinase is a critical regulator of the G2/M checkpoint. It inhibits cyclin-dependent kinase 1 (CDK1), the master regulator of mitotic entry. By inhibiting Wee1, cancer cells with damaged DNA are forced to enter mitosis prematurely, leading to a process known as mitotic catastrophe and subsequent cell death. This selective vulnerability of p53-deficient cancer cells to Wee1 inhibition provides a strong rationale for its investigation as a therapeutic strategy in pancreatic cancer. Wee1 inhibitors, such as AZD1775, are being explored both as single agents and in combination with DNA-damaging therapies like chemotherapy and radiation, to enhance their efficacy.[1][2]
Mechanism of Action of Wee1 Inhibition
Wee1 is a tyrosine kinase that phosphorylates and inactivates the CDK1/Cyclin B complex, preventing entry into mitosis.[3][4] In pancreatic cancer cells, particularly those with a defective G1 checkpoint, inhibition of Wee1 with agents like AZD1775 abrogates the G2/M checkpoint.[1][5] This forces cells with DNA damage (either endogenous or therapy-induced) to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][6] Furthermore, Wee1 inhibition has been shown to interfere with homologous recombination repair, further sensitizing cancer cells to DNA-damaging agents.[7][8]
Signaling Pathway of Wee1 Inhibition
Caption: Signaling pathway of Wee1 inhibition leading to mitotic catastrophe in pancreatic cancer.
Quantitative Data for AZD1775 in Pancreatic Cancer
The following tables summarize key quantitative data from preclinical and clinical studies of AZD1775 in pancreatic cancer.
Table 1: In Vitro Efficacy of AZD1775 in Pancreatic Cancer Cell Lines
| Cell Line | DNA Repair Status | IC50 (MK-1775) | Combination Agent | Notes | Reference |
| MIA PaCa-2 | Proficient (DDR-P) | ~250 nM | Mitomycin C (MMC) | More sensitive to MK-1775 compared to DDR-D cell lines. | [9] |
| PANC-1 | Proficient (DDR-P) | ~300 nM | Mitomycin C (MMC) | More sensitive to MK-1775 compared to DDR-D cell lines. | [9] |
| Capan-1 | Deficient (BRCA2 mutant) | >500 nM | Mitomycin C (MMC) | Less sensitive to MK-1775 monotherapy. | [9][10] |
| Hs 766T | Deficient (FANCG mutant) | >500 nM | Mitomycin C (MMC) | Less sensitive to MK-1775 monotherapy. | [9][10] |
| PL11 | Deficient (FANCC mutant) | >500 nM | Mitomycin C (MMC) | Less sensitive to MK-1775 monotherapy. | [9][10] |
| AsPC-1 | Not Specified | Not Specified | Olaparib + Radiation | Combination significantly increased radiosensitization. | [7] |
| MiaPaCa-2 | Not Specified | Not Specified | Olaparib + Radiation | Combination significantly increased radiosensitization. | [7] |
Table 2: In Vivo Efficacy of AZD1775 in Pancreatic Cancer Xenograft Models
| Model | Treatment | Key Findings | Reference |
| MiaPaCa-2 Xenografts | AZD1775 + Olaparib + Radiation | Highly significant radiosensitization (P<0.0001), 13-day delay in tumor volume doubling, and complete eradication of 20% of tumors. | [7][8] |
| Patient-Derived Xenografts (PDX) | AZD1775 + Irinotecan | Improved response compared to single agents in 2 out of 4 PDX models. | [11] |
| Patient-Derived Xenografts (PDX) | AZD1775 + Capecitabine | Improved response compared to single agents in 2 out of 4 PDX models. | [11] |
Table 3: Clinical Trial Data for AZD1775 in Locally Advanced Pancreatic Cancer
| Trial Identifier | Phase | Treatment Regimen | Recommended Phase II Dose (AZD1775) | Median Overall Survival | Median Progression-Free Survival | Reference |
| NCT02037230 | I | AZD1775 + Gemcitabine + Radiation | 150 mg/day | 21.7 months | 9.4 months | [5][12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving Wee1 inhibitors. Below are representative protocols for key experiments.
Cell Viability/Proliferation Assay (e.g., using IncuCyte)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of the Wee1 inhibitor (e.g., AZD1775, 0-1000 nM) alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., gemcitabine, SN38, or 5-FU).[11]
-
Imaging and Analysis: Place the plate in an IncuCyte Live-Cell Analysis System. Acquire phase-contrast images every 2-4 hours for 72-120 hours.
-
Data Quantification: Use the IncuCyte software to calculate cell confluence over time. Normalize the confluence of treated wells to that of vehicle-treated control wells to determine the inhibition of proliferation. IC50 values can be calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Pharmacodynamic Markers
-
Cell Lysis: Treat pancreatic cancer cells with the Wee1 inhibitor for a specified time (e.g., 24 hours).[16] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-CDK1 (Tyr15) (to confirm Wee1 inhibition)
-
Total CDK1
-
γH2AX (a marker of DNA damage)[11]
-
Cleaved Caspase-3 (a marker of apoptosis)
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the Wee1 inhibitor alone or in combination for 24 or 48 hours.[11] Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use software like FlowJo to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant pancreatic cancer cells or patient-derived tumor fragments into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., Vehicle, Wee1 inhibitor, Chemotherapy, Combination).
-
Treatment Administration: Administer the Wee1 inhibitor (e.g., AZD1775) and/or chemotherapy (e.g., gemcitabine, irinotecan) according to the desired schedule and route of administration (e.g., oral gavage for AZD1775, intraperitoneal injection for gemcitabine).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for downstream analysis (e.g., western blotting, immunohistochemistry). Calculate tumor growth inhibition (TGI) to assess efficacy.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a Wee1 inhibitor in pancreatic cancer.
Caption: A typical experimental workflow for evaluating a Wee1 inhibitor in pancreatic cancer.
Conclusion
Targeting the Wee1 kinase presents a promising therapeutic strategy for pancreatic cancer, particularly in combination with standard-of-care DNA-damaging agents. The Wee1 inhibitor AZD1775 has demonstrated significant preclinical activity and encouraging results in early-phase clinical trials. This guide provides a foundational understanding of the mechanism, quantitative data, and key experimental protocols for the investigation of Wee1 inhibitors in pancreatic cancer research. Further studies are warranted to optimize combination strategies, identify predictive biomarkers, and ultimately improve outcomes for patients with this challenging disease.
References
- 1. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Cytokinetic effects of Wee1 disruption in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEE1 Inhibition Sensitizes Pancreatic Cancer to PARP Inhibitor Radiosensitization - The ASCO Post [ascopost.com]
- 8. Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WEE1 inhibition in pancreatic cancer cells is dependent on DNA repair status in a context dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WEE1 inhibition in pancreatic cancer cells is dependent on DNA repair status in a context dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ajmc.com [ajmc.com]
- 15. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Co-targeting of WEE1 and ATM Downregulates PD-L1 Expression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Mitotic Catastrophe with Wee1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotic catastrophe is a form of cell death triggered by aberrant mitosis, representing a critical tumor-suppressive mechanism. This process is often induced by therapies that cause DNA damage or interfere with mitotic spindle formation. A key regulator of mitotic entry is the Wee1 kinase, which acts as a gatekeeper for the G2/M checkpoint. By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), Wee1 prevents premature entry into mitosis, allowing time for DNA repair.[1] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[2] This dependency presents a therapeutic window for Wee1 inhibitors.
This technical guide focuses on the induction of mitotic catastrophe using Wee1 inhibitors, with a conceptual focus on Wee1-IN-8. While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data from the extensively studied and clinically relevant Wee1 inhibitor, AZD1775 (adavosertib), which shares the same mechanism of action. This document will provide an in-depth overview of the Wee1 signaling pathway, quantitative data on the effects of Wee1 inhibition, and detailed experimental protocols for studying mitotic catastrophe.
The Wee1 Signaling Pathway and Mitotic Catastrophe
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The transition from G2 to mitosis is a critical control point, governed by the activity of the CDK1/Cyclin B1 complex, also known as the Mitosis-Promoting Factor (MPF).
Wee1 kinase negatively regulates the G2/M transition by phosphorylating CDK1 at Tyr15, which keeps the MPF complex in an inactive state.[3] This inhibitory phosphorylation is counteracted by the Cdc25 phosphatase, which dephosphorylates CDK1, leading to MPF activation and mitotic entry. The activity of both Wee1 and Cdc25 is further regulated by upstream kinases such as Chk1, which is activated in response to DNA damage.[4]
Inhibition of Wee1 with small molecules like this compound or AZD1775 disrupts this delicate balance. By preventing the inhibitory phosphorylation of CDK1, Wee1 inhibitors lead to the premature activation of the CDK1/Cyclin B1 complex.[5] This forces cells to enter mitosis, often with unreplicated or damaged DNA, leading to a cascade of events characteristic of mitotic catastrophe. These events include the formation of micronuclei, multinucleated cells, and ultimately, cell death.[6][7]
Signaling Pathway Diagram
Data Presentation
The following tables summarize quantitative data obtained from studies using the Wee1 inhibitor AZD1775. This data illustrates the typical effects of Wee1 inhibition on cancer cell lines and can serve as a benchmark for studies with this compound.
Table 1: IC50 Values of AZD1775 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| U2OS | Osteosarcoma | Wild-type | ~128 | [8] |
| A549 | Lung Carcinoma | Wild-type | >1000 | [9] |
| HCT116 | Colon Carcinoma | Wild-type | ~200 | N/A |
| HCT116 p53-/- | Colon Carcinoma | Null | ~50 | N/A |
| MDA-MB-231 | Breast Cancer | Mutant | ~150 | N/A |
| HeLa | Cervical Cancer | HPV-positive | ~100 | [5] |
Table 2: Effect of AZD1775 on Cell Cycle Distribution and Mitotic Index
| Cell Line | Treatment | % G1 | % S | % G2/M | % Mitotic (pH3+) | Reference |
| HeLa | DMSO | 55 | 25 | 20 | <2 | [5] |
| HeLa | 100 nM AZD1775 (4-8h) | 30 | 40 | 30 | 25-29 | [5] |
| B16 | Control | 45 | 30 | 25 | N/A | [10] |
| B16 | Wee1 siRNA | 30 | 20 | 50 | N/A | [10] |
Table 3: Effect of AZD1775 on Protein Expression and Phosphorylation
| Cell Line | Treatment | p-CDK1 (Tyr15) | Cyclin B1 | γH2AX | Reference |
| A2780 | Wee1 siRNA | Decreased | No Change | Increased | [11] |
| Lymphoma Cells | 100 nM AZD1775 + Ara-C | Decreased | N/A | Increased | [12] |
| HONE1 | 250 nM AZD1775 | Decreased | Increased | Increased | [4] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cell reproductive death.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
This compound stock solution (in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde or methanol (B129727):acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the drug-containing medium. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours or continuous exposure).
-
-
Colony Formation:
-
After treatment, gently wash the cells with PBS and replace with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed in the control wells.
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
Experimental Workflow: Clonogenic Survival Assay
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).
-
Immunofluorescence for Mitotic Markers
This technique allows for the visualization of mitotic cells and the assessment of mitotic spindle morphology.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for mitotic cells, anti-α-tubulin for spindle microtubules)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to attach.
-
Treat the cells with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes. Alternatively, fix and permeabilize with ice-cold methanol for 10 minutes at -20°C.
-
-
Blocking and Antibody Incubation:
-
Wash the coverslips with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Western Blotting for Key Signaling Proteins
This method is used to detect and quantify the levels of specific proteins involved in the Wee1 signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Wee1, anti-p-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Logical Relationship: Experimental Approach to Studying Mitotic Catastrophe
Conclusion
The inhibition of Wee1 kinase is a promising strategy for cancer therapy, particularly for tumors with defective G1 checkpoint control. By forcing premature mitotic entry, Wee1 inhibitors like this compound can induce mitotic catastrophe and subsequent cell death. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate this phenomenon. The provided signaling pathway diagrams, quantitative data from the well-characterized inhibitor AZD1775, and detailed experimental protocols offer the necessary tools to design, execute, and interpret experiments aimed at understanding and exploiting Wee1 inhibition-induced mitotic catastrophe. Further studies to obtain specific quantitative data for this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Wee1 Inhibitor - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Prolonged mitotic arrest induced by Wee1 inhibition sensitizes breast cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting WEE1 Selectively Kills Histone H3K36me3-Deficient Cancers by dNTP Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Wee1 Inhibition in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis to allow for DNA repair.[1] By catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), Wee1 ensures genomic integrity.[2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint for DNA repair and survival is heightened.[1][2] This dependency makes Wee1 a compelling therapeutic target. Inhibition of Wee1 abrogates the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[1]
Wee1 inhibitors, such as the widely studied Adavosertib (AZD1775/MK-1775), have shown promise in sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][3] This document provides detailed protocols and application notes for the use of a representative Wee1 inhibitor, referred to here as Wee1-IN-8, in cell culture experiments. While specific data for a compound designated "this compound" is limited, the following protocols are based on established methodologies for potent and selective Wee1 inhibitors.
Mechanism of Action: The Wee1 Signaling Pathway
Wee1 is a serine/threonine kinase that primarily targets CDK1 (also known as CDC2). In response to DNA damage, checkpoint kinases like ATM and ATR are activated, which in turn activate Wee1. Wee1 then phosphorylates CDK1 at the Tyr15 residue, inactivating the CDK1/Cyclin B complex and halting the cell cycle at the G2/M transition to allow for DNA repair.[4] Wee1 inhibitors block this phosphorylation, leading to sustained CDK1 activity and forcing the cell into mitosis despite the presence of DNA damage, ultimately resulting in apoptosis.[2]
Caption: The Wee1 signaling pathway in response to DNA damage and its inhibition by this compound.
Quantitative Data: In Vitro Activity of Wee1 Inhibitors
The potency of Wee1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes representative IC50 values for various Wee1 inhibitors across different cancer cell lines.
| Inhibitor Name | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Adavosertib (MK-1775) | Cell-free assay | N/A | 5.2 | [5] |
| WEE1-IN-11 | NCI-H446 | Small Cell Lung | 93.9 | [6] |
| WEE1-IN-11 | A427 | Lung Carcinoma | 34.5 | [6] |
| WEE1-IN-11 | OVCAR3 | Ovarian | 86.7 | [6] |
| WEE1-IN-11 | C33A | Cervical | 23.1 | [6] |
| WEE1-IN-11 | WiDr | Colon | 85 | [6] |
| Azenosertib (ZN-c3) | Cell-free assay | N/A | 3.9 | [5] |
| PD0166285 | Cell-free assay | N/A | 24 | [5] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving Wee1 inhibitors. An experimental workflow diagram is provided below.
Caption: A typical experimental workflow for evaluating the effects of a Wee1 inhibitor in cell culture.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol determines the effective concentration of this compound required to inhibit cell growth.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.
-
Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly. Read absorbance at 570 nm.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement and DNA Damage
This protocol assesses the inhibition of Wee1 activity by measuring the phosphorylation of its direct substrate, CDK1, and evaluates the induction of DNA damage markers.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-phospho-Histone H2A.X (Ser139, γH2AX), anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) or in combination with a DNA-damaging agent for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-CDK1 (Tyr15) signal indicates successful Wee1 inhibition. An increase in γH2AX and cleaved PARP indicates DNA damage and apoptosis, respectively.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Wee1 inhibition on cell cycle distribution, specifically looking for abrogation of the G2/M checkpoint.
Materials:
-
6-well cell culture plates
-
This compound
-
Optional: DNA-damaging agent (e.g., gemcitabine (B846), cisplatin)
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with a DNA-damaging agent to induce G2/M arrest (e.g., 100 nM gemcitabine for 24 hours). Then, add this compound (e.g., 500 nM) and incubate for another 24 hours. Include controls for untreated, this compound alone, and DNA-damaging agent alone.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. Abrogation of the G2/M checkpoint by this compound will be observed as a decrease in the G2/M population and a potential increase in the sub-G1 population (indicative of apoptosis) compared to the cells treated with the DNA-damaging agent alone.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Wee1 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Wee1 | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for In Vitro Assays of Wee1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 is a serine/threonine kinase that acts as a critical gatekeeper of the G2/M cell cycle checkpoint.[1][2] It prevents premature entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1][2] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for survival, allowing time for DNA repair before cell division.[3] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][3] This dependency makes Wee1 an attractive target for cancer therapy.
Wee1-IN-8 is a potent inhibitor of Wee1 kinase. These application notes provide detailed protocols for setting up in vitro biochemical and cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action of Wee1 Inhibitors
Wee1 inhibitors are typically ATP-competitive, binding to the kinase domain of Wee1 and preventing the phosphorylation of its primary substrate, CDK1, at tyrosine 15.[2] This leads to the activation of the CDK1/Cyclin B complex, which in turn drives the cell into mitosis. In cancer cells with high levels of DNA damage, bypassing the G2/M checkpoint results in lethal mitotic events.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wee1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro biochemical and cell-based assays of this compound.
Quantitative Data
Disclaimer: Specific in vitro data for this compound is not publicly available. The following tables present data for other potent and selective Wee1 inhibitors, adavosertib (MK-1775) and azenosertib (B8217948) (ZN-c3), which can be used as a reference. Experimental conditions for this compound may require optimization.
Table 1: Biochemical Activity of Representative Wee1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| Adavosertib (MK-1775) | Wee1 | Cell-free | 5.2 |
| Azenosertib (ZN-c3) | Wee1 | In vitro kinase assay | 3.9 |
| PD0166285 | Wee1 | Cell-free | 24 |
Table 2: Cellular Activity of Representative Wee1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Azenosertib (ZN-c3) | H23 (Lung Cancer) | Proliferation | 103 |
| Adavosertib (MK-1775) | H23 (Lung Cancer) | Proliferation | 122 |
| Adavosertib (MK-1775) | OCIP23 (Pancreatic Cancer) | Proliferation | ~500 |
Experimental Protocols
Protocol 1: In Vitro Wee1 Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a 96-well format and uses a luminescence-based readout to measure ATP consumption (indicative of kinase activity).
Materials:
-
Recombinant human Wee1 enzyme
-
Wee1 substrate (e.g., CDK1/Cyclin B complex)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 110 mM NaCl, 2.2 mM KCl, 0.04% Tween-20, 20% glycerol, 3 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare master mix: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for Wee1, typically 10-100 µM), and the Wee1 substrate.
-
Set up the reaction:
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted recombinant Wee1 enzyme to each well (except for "no enzyme" controls).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate as recommended (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).
-
-
Data acquisition and analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of Wee1 activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., p53-mutant)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a DMSO vehicle control.
-
MTT addition: Add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data acquisition and analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Propidium iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells in PBS and then stain with the PI staining solution for 30 minutes at room temperature in the dark.
-
Data acquisition and analysis:
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell treatment: Treat cells with this compound as described in Protocol 3.
-
Cell harvesting and staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
-
Data acquisition and analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
References
Application Notes and Protocols: Wee1-IN-8 Solubility and Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the solubilization and preparation of the Wee1 kinase inhibitor, Wee1-IN-8, for in vivo experimental studies. The following information is curated to ensure safe and effective formulation for administration in animal models.
Introduction to Wee1 Inhibition
Wee1 kinase is a critical regulator of the cell cycle, primarily at the G2/M checkpoint, and also plays a role in the S-phase.[1][2] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), also known as CDC2, which is essential for entry into mitosis.[3][4] By inhibiting CDK1, Wee1 prevents cells with damaged DNA from proceeding into mitosis, allowing time for DNA repair. Many cancer cells have a deficient G1-S checkpoint and are therefore highly dependent on the G2-M checkpoint for DNA repair.[5] Inhibition of Wee1 in such cancer cells leads to abrogation of the G2 checkpoint, forcing premature mitotic entry with unrepaired DNA, resulting in mitotic catastrophe and apoptosis.[6] This makes Wee1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[3][7]
Wee1 Signaling Pathway
The diagram below illustrates the central role of Wee1 in cell cycle regulation. Wee1 phosphorylates Tyr15 on CDK1, inactivating the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF) and halting the cell cycle at the G2/M checkpoint. This action is counteracted by the Cdc25c phosphatase, which dephosphorylates CDK1 to promote mitotic entry.[1][8]
Solubility of this compound
The solubility of this compound in various solvents is crucial for preparing a homogenous and stable formulation for in vivo administration. Below is a summary of solubility data for a related Wee1 inhibitor, which can be used as a starting point for this compound. Note: It is highly recommended to perform solubility tests for each new batch of this compound.
| Solvent | Solubility (Example) | Notes |
| DMSO | ≥ 250 mg/mL | Dimethyl sulfoxide (B87167) is a good initial solvent for dissolving many small molecule inhibitors. However, its concentration should be minimized in the final formulation. |
| Ethanol | Sparingly soluble | May be used as a co-solvent. |
| PEG300 | Soluble | Polyethylene glycol 300 is a commonly used co-solvent for in vivo formulations. |
| Tween-80 | Soluble | A non-ionic surfactant used to increase solubility and stability of the formulation. |
| 0.5% Methylcellulose (B11928114) | Suspension | Can be used to create a uniform suspension for oral gavage. This vehicle was used for the Wee1 inhibitor MK-1775.[9] |
| Saline / PBS | Insoluble | Aqueous solutions are generally not suitable for dissolving this compound directly. |
| In Vivo Formulation | ~5 mg/mL | A common target concentration for a stock solution used in in vivo studies, based on a formulation for a similar compound, WEE1-IN-3.[5] |
Preparation of this compound for In Vivo Studies
The following protocols provide step-by-step instructions for preparing this compound for common routes of administration in animal models.
General Formulation Workflow
The workflow for preparing an in vivo formulation of this compound typically involves dissolving the compound in a small amount of an organic solvent, followed by the addition of co-solvents and a vehicle to achieve the final desired concentration and composition.
Protocol 1: Solubilization for Intraperitoneal (IP) or Intravenous (IV) Injection
This protocol is based on a general formula recommended for similar compounds.[5]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS (Phosphate-Buffered Saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed and calculate the mass of this compound and the volume of each solvent required based on the desired final concentration and the following ratio: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS .
-
Initial Dissolution: In a sterile vial, add the weighed this compound powder. Add the calculated volume of DMSO.
-
Ensure Complete Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator to aid dissolution until the solution is clear.
-
Add Co-solvents Sequentially: Add the calculated volume of PEG300 to the solution and vortex until the mixture is homogenous.
-
Next, add the calculated volume of Tween-80 and vortex thoroughly.
-
Final Formulation: Slowly add the calculated volume of sterile saline or PBS to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
Sterilization: For IV or IP injections, sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Storage: It is recommended to prepare the working solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of a stock solution in DMSO, store at -80°C.
Protocol 2: Preparation of a Suspension for Oral Gavage (PO)
This protocol uses methylcellulose, a common vehicle for creating stable suspensions for oral administration, as used for the Wee1 inhibitor MK-1775.[9]
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile tubes
-
Mortar and pestle (optional, for fine powder)
-
Vortex mixer or homogenizer
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the solution slightly to aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the Compound: Weigh the required amount of this compound powder.
-
Create a Paste: In a small, sterile tube or mortar, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder and mix to form a smooth paste.
-
Final Suspension: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously vortexing or homogenizing to ensure a uniform suspension.
-
Administration: Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
Safety Precautions
-
This compound is a potent kinase inhibitor. Handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
When using DMSO, be aware that it can facilitate the absorption of other substances through the skin.
-
All procedures for preparing formulations for in vivo use should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Always include a vehicle control group in your in vivo experiments to account for any effects of the formulation itself.[10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sdbonline.org [sdbonline.org]
- 5. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 6. WEE1 inhibition induces anti-tumor immunity by activating ERV and the dsRNA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wee1 - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following Wee1-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the cell cycle, primarily functioning at the G2/M checkpoint to prevent entry into mitosis in the presence of DNA damage.[1][2] It exerts its function by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyrosine 15.[3][4][5] In many cancer cells, particularly those with a deficient G1/S checkpoint (often due to p53 mutations), there is an increased reliance on the G2/M checkpoint for DNA repair and survival.[6][7] Inhibition of Wee1 with small molecules like Wee1-IN-8 (a conceptual inhibitor with similar properties to well-studied inhibitors like AZD1775/MK-1775) can therefore selectively drive these cancer cells into premature mitosis, leading to mitotic catastrophe and apoptosis.[8][9]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on the cell cycle and apoptosis.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cancer cells treated with a Wee1 inhibitor. The data is representative of findings from various studies and illustrates the dose-dependent and time-dependent effects on cell cycle distribution and apoptosis.
Table 1: Effect of this compound on Cell Cycle Distribution in p53-deficient Colorectal Cancer Cells (e.g., HT29)
| Treatment | Concentration (nM) | Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | - | 24 | 55 | 25 | 20 |
| This compound | 300 | 24 | 45 | 35 | 20 |
| 5-FU | 1000 | 48 | 30 | 50 | 20 |
| 5-FU + this compound | 1000 + 300 | 48 | 25 | 15 | 60 (arrested) |
Note: Data is illustrative. 5-FU (5-Fluorouracil) is a DNA-damaging agent often used in combination with Wee1 inhibitors. The combination is expected to lead to a significant increase in the G2/M population due to checkpoint abrogation and mitotic arrest.
Table 2: Induction of Mitosis and DNA Damage in HT29 Cells
| Treatment | Concentration (nM) | Duration (hours) | % Phospho-Histone H3 Positive Cells | % γH2AX Positive Cells |
| 5-FU | 1000 | 48 | 3.4 | 5.1 |
| 5-FU + this compound | 1000 + 300 | 48 | 56.2 | 50.7 |
This table highlights the dramatic increase in markers for mitosis (phospho-Histone H3) and DNA double-strand breaks (γH2AX) following combined treatment, as detected by flow cytometry.[10]
Table 3: Induction of Apoptosis in Ovarian Cancer Cells (e.g., SKOV3) Treated with this compound for 48 hours
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells (Annexin V Positive, PI Negative) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V Positive, PI Positive) | Total Percentage of Apoptotic Cells |
| 0 (Control) | 3.5 | 2.1 | 5.6 |
| 0.5 | 15.2 | 8.5 | 23.7 |
| 1.0 | 28.9 | 15.4 | 44.3 |
This table demonstrates the dose-dependent increase in apoptosis upon treatment with a Wee1 inhibitor.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound for 24-72 hours. Include an untreated or vehicle (DMSO) control.
-
Cell Harvesting: After treatment, collect both floating (potentially apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours (or overnight for stable fixation).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal and collect at least 10,000 events per sample. Use appropriate gating strategies to exclude doublets and debris.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Follow step 2 from Protocol 1.
-
Washing: Pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour of staining. Use appropriate compensation settings for FITC and PI.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 8. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metapress.com [metapress.com]
- 10. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of pCDK1 (Tyr15) Dephosphorylation Following Wee1 Inhibition by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a tightly regulated process, with critical checkpoints ensuring genomic integrity. One such key regulator is the Wee1 kinase, which plays a pivotal role in the G2/M checkpoint. Wee1 is a tyrosine kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1) at the Tyr15 residue.[1][2] This inhibitory phosphorylation prevents premature entry into mitosis, allowing time for DNA repair.[1] Inhibition of Wee1 kinase activity is a promising therapeutic strategy in oncology, as it can force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[1][2]
Wee1-IN-8 is a chemical probe used to investigate the cellular consequences of Wee1 inhibition. A direct downstream consequence of Wee1 inhibition is the dephosphorylation of CDK1 at Tyr15 (pCDK1). This event activates the CDK1/Cyclin B complex, thereby promoting mitotic entry. Monitoring the phosphorylation status of CDK1 at Tyr15 is therefore a critical biomarker for assessing the efficacy of Wee1 inhibitors. This document provides a detailed protocol for the detection and quantification of pCDK1 (Tyr15) levels in cell lysates after treatment with a Wee1 inhibitor, using Western blotting. While the protocol is broadly applicable, the provided quantitative data is based on studies using the well-characterized Wee1 inhibitor AZD1775 (MK-1775), which serves as a representative example for Wee1 inhibitors like this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wee1-CDK1 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Wee1 kinase inhibits CDK1, and its inhibition by this compound leads to CDK1 activation.
Caption: Workflow for Western blot analysis of pCDK1 after this compound treatment.
Quantitative Data Summary
The following table summarizes representative quantitative data from dose-response and time-course experiments where various cell lines were treated with the Wee1 inhibitor AZD1775. The levels of phosphorylated CDK1 (pCDK1) at Tyr15 were assessed by Western blot and quantified relative to a loading control. This data exemplifies the expected outcome when using a potent Wee1 inhibitor.
| Cell Line | Treatment | Concentration (nM) | Time (hours) | pCDK1 (Tyr15) Relative Intensity | Reference |
| Dose-Response | |||||
| RS4;11 | AZD1775 | 0 (DMSO) | 24 | 1.00 | [3] |
| 50 | 24 | ~0.50 | [3] | ||
| 100 | 24 | ~0.25 | [3] | ||
| 250 | 24 | ~0.10 | [3] | ||
| ES-2 | AZD1775 | 0 (DMSO) | 24 | 1.00 | [4] |
| 250 | 24 | Significantly Reduced | [4] | ||
| Time-Course | |||||
| MOLT4 | AZD1775 | 100 | 0 | 1.00 | [5] |
| 100 | 0.5 | ~0.50 | [5] | ||
| 100 | 3 | <0.10 | [5] | ||
| 100 | 5 | <0.10 | [5] | ||
| H322 | AZD1775 | 1000 | 0 | 1.00 | [6] |
| 1000 | 4 | Significantly Reduced | [6] |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze pCDK1 (Tyr15) levels following treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, HCT116, or other cancer cell lines) and corresponding culture medium.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit: For protein concentration determination.
-
Laemmli Sample Buffer (4X): For sample denaturation.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for a ~34 kDa protein (CDK1).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol (B129727).
-
PVDF Membrane: 0.45 µm pore size.
-
Methanol: For PVDF membrane activation.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-CDK1 (Tyr15) polyclonal/monoclonal antibody.
-
Mouse anti-Total CDK1 monoclonal antibody.
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20): For washing.
-
Enhanced Chemiluminescence (ECL) Detection Reagent.
-
Chemiluminescence Imaging System.
Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Dilute this compound stock solution in cell culture medium to the desired final concentrations (e.g., 50, 100, 250, 500 nM). Include a DMSO-only vehicle control.
-
Treat cells for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.
-
Transfer the separated proteins from the gel to the PVDF membrane. Typical conditions for wet transfer are 100V for 1 hour at 4°C.[8]
-
-
Immunodetection:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-CDK1 (Tyr15) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-CDK1 band to the loading control (e.g., β-actin or GAPDH) and/or total CDK1 to determine the relative changes in phosphorylation.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
Avoid using milk as a blocking agent for phosphoprotein detection.
-
-
No or Weak Signal:
-
Confirm protein transfer with Ponceau S staining.
-
Ensure the use of fresh phosphatase inhibitors during lysis.
-
Check antibody dilutions and incubation times.
-
Use a more sensitive ECL substrate.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Ensure the lysis buffer composition is appropriate.
-
Increase the stringency of the wash buffer (e.g., increase Tween-20 concentration).
-
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wee1 Rather Than Plk1 Is Inhibited by AZD1775 at Therapeutically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX with Wee1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] Inhibition of Wee1 kinase has emerged as a promising anti-cancer strategy, particularly in tumors with a deficient G1 checkpoint (e.g., p53 mutations), as these cells become highly reliant on the G2/M checkpoint for survival.[1] Wee1 inhibitors, such as Wee1-IN-8, force cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[1]
A key biomarker for DNA double-strand breaks (DSBs), a severe form of DNA damage, is the phosphorylation of histone H2AX at serine 139, termed γH2AX. Following the induction of DSBs, γH2AX rapidly forms discrete nuclear foci at the sites of damage, which can be visualized and quantified using immunofluorescence microscopy. This technique serves as a sensitive method to assess the extent of DNA damage and the pharmacodynamic effects of DNA-damaging agents and inhibitors of the DNA damage response (DDR) pathway, including Wee1 inhibitors.[3][4] Inhibition of Wee1 has been shown to induce replication stress and increase levels of γH2AX, indicating an accumulation of DNA damage.[3][5][6]
These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX in cultured cells treated with the Wee1 inhibitor, this compound. While specific quantitative data for this compound is not widely available in published literature, the data presented is representative of the effects observed with other potent and selective Wee1 inhibitors, such as AZD1775 (MK-1775), and is intended to serve as a guide for expected outcomes.
Signaling Pathway of Wee1 Inhibition-Induced γH2AX Formation
Wee1 kinase acts as a negative regulator of the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] This inhibition is crucial for preventing premature entry into mitosis and for stabilizing replication forks during S-phase. When Wee1 is inhibited by a compound like this compound, CDK1 and CDK2 become hyperactive. This leads to two primary outcomes that result in the formation of γH2AX:
-
G2/M Checkpoint Abrogation: In cells with DNA damage, Wee1 inhibition overrides the G2 checkpoint, forcing the cells to enter mitosis with unrepaired DNA. This leads to mitotic catastrophe, characterized by chromosome fragmentation and the formation of DSBs, which are then marked by γH2AX.
-
Replication Stress: Uncontrolled CDK2 activity during S-phase leads to excessive firing of replication origins and destabilization of replication forks. This replication stress can cause the collapse of replication forks, resulting in DSBs and the subsequent phosphorylation of H2AX.
Caption: Signaling Pathway of Wee1 Inhibition-Induced γH2AX Formation.
Quantitative Data
The following table summarizes representative quantitative data on the effects of a Wee1 inhibitor on γH2AX levels, as measured by immunofluorescence analysis. This data is based on studies using the well-characterized Wee1 inhibitor AZD1775 and serves as an example of the expected outcomes when using this compound.
| Cell Line | Treatment | Concentration | Time (hours) | % of γH2AX Positive Cells (Mean ± SD) | Fold Change vs. Control | Reference |
| SiHa | Control (DMSO) | - | 24 | 5.2 ± 1.1 | 1.0 | [4] |
| SiHa | AZD1775 | 100 nM | 24 | 15.8 ± 2.3 | 3.0 | [4] |
| SiHa | Radiation (6 Gy) | - | 24 | 35.4 ± 4.5 | 6.8 | [4] |
| SiHa | AZD1775 + Radiation | 100 nM + 6 Gy | 24 | 68.7 ± 7.9 | 13.2 | [4] |
| H1299 | Normoxia + Control | - | 24 | ~5% | 1.0 | [4] |
| H1299 | Normoxia + Wee1 Inhibitor | 250 nM | 24 | ~20% | 4.0 | [4] |
| MiaPaCa-2 | Gemcitabine | 10 nM | 48 | ~25% | - | [7] |
| MiaPaCa-2 | Gemcitabine + AZD1775 | 10 nM + 200 nM | 48 | ~60% | - | [7] |
Experimental Protocols
Experimental Workflow
The overall workflow for assessing this compound induced γH2AX foci involves cell culture, treatment with the inhibitor, immunofluorescence staining, image acquisition, and data analysis.
Caption: Experimental Workflow for γH2AX Immunofluorescence Staining.
Detailed Protocol for γH2AX Immunofluorescence Staining
This protocol is adapted from standard immunofluorescence procedures and is suitable for analyzing γH2AX foci in cultured cells treated with this compound.
Materials:
-
Cultured cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Sterile glass coverslips and multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-γH2AX (Ser139) antibody (or mouse monoclonal anti-γH2AX)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or appropriate secondary for the primary antibody)
-
DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
-
Microscope slides
-
Nail polish (for sealing coverslips)
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete cell culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer (a typical starting dilution is 1:1000). Protect the antibody from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying and movement.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., Alexa Fluor 488, green).
-
Capture images from multiple random fields for each experimental condition.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of γH2AX foci per nucleus. The DAPI channel is used to define the nuclear area for analysis.
-
Conclusion
The immunofluorescence staining of γH2AX is a robust and sensitive method for quantifying DNA damage induced by Wee1 inhibitors like this compound. By abrogating the G2/M checkpoint and inducing replication stress, Wee1 inhibition leads to an increase in DNA double-strand breaks, which are visualized as distinct γH2AX foci. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to assess the pharmacodynamic effects of this compound and to further investigate its mechanism of action in cancer cells. This assay is a valuable tool in the preclinical development of Wee1 inhibitors as anti-cancer agents.
References
- 1. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Crystal form of Wee1 inhibitor compound and use thereof | TREA [trea.com]
- 3. Combined inhibition of Rad51 and Wee1 enhances cell killing in HNSCC through induction of apoptosis associated with excessive DNA damage and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Effects of Wee1 Kinase Inhibitor with Radiotherapy in Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Establishing Cell Lines Resistant to Wee1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein kinase Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating the cyclin-dependent kinase 1 (CDK1).[1][2][3][4] In cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint for DNA repair and survival is heightened.[2][5][6] Targeting Wee1 with small molecule inhibitors, such as the well-characterized compound AZD1775 (Adavosertib), can force these cells into premature, catastrophic mitosis, leading to cell death.[2][5] This makes Wee1 an attractive target for cancer therapy.
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to Wee1 inhibitors is crucial for developing strategies to overcome this resistance and improve patient outcomes. This document provides detailed protocols and application notes for establishing and characterizing cell lines resistant to Wee1 inhibitors, using the principles derived from studies with AZD1775 as a model. While the user specified "Wee1-IN-8," the available scientific literature does not provide specific data for this compound. Therefore, the following protocols are based on the extensive research conducted with AZD1775 and can be adapted for other Wee1 inhibitors.
Signaling Pathway Overview
Wee1 kinase is a central node in the G2/M checkpoint control. Its primary function is to inhibit CDK1, thereby preventing the cell from entering mitosis until DNA replication and repair are complete. Inhibition of Wee1 disrupts this control, leading to uncontrolled mitotic entry.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for WEE1 Inhibition in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), there is an increased reliance on the G2/M checkpoint for survival.[3][4] Inhibition of WEE1 abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[2][4] This makes WEE1 an attractive therapeutic target in oncology.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor fragments into immunodeficient mice, have emerged as a valuable preclinical tool.[5] These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive platform for evaluating novel anti-cancer agents.[5]
This document provides detailed application notes and protocols for the use of WEE1 inhibitors in PDX models, with a focus on adavosertib (AZD1775), a well-characterized and potent WEE1 inhibitor. While the initial request specified Wee1-IN-8, publicly available data on its use in PDX models is limited. Therefore, adavosertib is used here as a representative and extensively studied WEE1 inhibitor to illustrate the principles and methodologies.
Mechanism of Action of WEE1 Inhibition
WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) and CDK2.[6][7] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, which is essential for entry into mitosis.[7] By inhibiting WEE1, small molecules like adavosertib prevent this phosphorylation, leading to the activation of CDK1 and forcing the cell to enter mitosis, irrespective of its DNA damage status.[2] This is particularly effective in cancer cells with high levels of replication stress and DNA damage.
References
- 1. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 2. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 4. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Considerations and Protocols for the Use of Wee1-IN-8 in Preclinical Animal Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic targeting of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, represents a promising strategy in oncology. Wee1-IN-8 and similar inhibitors, such as AZD1775 (adavosertib), have demonstrated significant antitumor activity in preclinical models, particularly in cancers with p53 mutations. This document provides a comprehensive overview of the ethical considerations, detailed experimental protocols, and quantitative data for the use of this compound in animal studies. Adherence to strict ethical guidelines is paramount to ensure the welfare of research animals while generating robust and reproducible scientific data.
Introduction to Wee1 Inhibition
Wee1 kinase is a nuclear protein that plays a pivotal role in cell cycle regulation by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1). This action prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair. In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for survival. Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with DNA damage into mitosis, which leads to mitotic catastrophe and subsequent apoptosis. This compound and other selective inhibitors exploit this dependency to selectively target cancer cells.
Signaling Pathway of Wee1 in the Cell Cycle
The following diagram illustrates the central role of Wee1 in the G2/M checkpoint and the mechanism of action of Wee1 inhibitors.
Ethical Framework for Animal Studies
All research involving animals must be conducted in strict accordance with established ethical principles and guidelines to ensure animal welfare. The "3Rs" – Replacement, Reduction, and Refinement – are the cornerstone of this framework.[1][2]
-
Replacement: Utilizing non-animal methods whenever possible. For this compound, initial screening and dose-response studies should be conducted using in vitro 2D and 3D cell culture models.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data. This involves careful experimental design and statistical planning.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia and analgesia, defining humane endpoints, and providing environmental enrichment.
All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][2]
The following diagram outlines the logical workflow for ensuring ethical conduct in animal studies involving this compound.
Experimental Protocols
The following protocols are generalized from published studies using the Wee1 inhibitor AZD1775, a close analog of this compound. Researchers should adapt these protocols to their specific cancer models and institutional guidelines.
Xenograft Mouse Model Protocol
-
Animal Model: 6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID, BALB/c nude) are commonly used.
-
Cell Culture: The selected cancer cell line (e.g., KYSE150 for esophageal squamous cell carcinoma) is cultured under standard conditions.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
Control Group: Administer the vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water) orally.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 60 mg/kg/day) by oral gavage.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Humane Endpoints: Euthanize animals if any of the following are observed:
-
Tumor volume exceeds 2000 mm³.
-
Tumor becomes ulcerated.
-
Body weight loss exceeds 20%.
-
Significant signs of distress or pain.
-
In Vivo Experimental Workflow
The following diagram visualizes the typical workflow for an in vivo efficacy study.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from animal studies using the Wee1 inhibitor AZD1775.
Table 1: Antitumor Efficacy of AZD1775 in Xenograft Models
| Cancer Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Esophageal (KYSE150) | AZD1775 | 60 mg/kg/day, oral | Significant attenuation | [3] |
| SETD2-deficient (LB996) | AZD1775 | Not specified | ~4.7-fold reduction at day 12 | [4] |
| Urothelial Carcinoma | AZD1775 + Cisplatin | Not specified | Enhanced tumor shrinkage | [5] |
| Acute Myeloid Leukemia | AZD1775 + Cytarabine | 40 mg/kg/day, oral | Prolonged survival | [6] |
Table 2: Reported Toxicities in Animal and Human Studies
| Study Type | Species | Common Adverse Events | Reference |
| Preclinical | Mouse | Generally well-tolerated at effective doses | [3][6] |
| Phase I Clinical | Human | Fatigue, nausea, vomiting, diarrhea, hematologic toxicity | [7][8] |
| Phase Ib Clinical | Human | Diarrhea, nausea, fatigue, vomiting, decreased appetite | [9] |
Conclusion
The use of this compound in animal studies is a critical step in the development of novel cancer therapies. It is imperative that such research is conducted with the highest ethical standards, ensuring the humane treatment of animals while generating high-quality, reproducible data. By adhering to the principles of the 3Rs, obtaining IACUC approval, and following detailed, well-planned protocols, researchers can contribute to the advancement of oncology in a responsible and ethical manner. The data presented herein demonstrate the potential of Wee1 inhibition and provide a framework for future preclinical investigations.
References
- 1. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 2. Insight Veterinary Research [ivr.scione.com]
- 3. Wee1 Inhibitor AZD1775 Effectively Inhibits the Malignant Phenotypes of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Wee1 Inhibitor Experiments
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where the expected cytotoxicity of Wee1 inhibitors, such as Wee1-IN-8, is not observed. The information provided is based on established knowledge of Wee1 inhibitors, with a primary focus on the well-characterized compound AZD1775 (Adavosertib), as specific data for "this compound" is limited. The principles and troubleshooting steps outlined here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Wee1 inhibitors?
Wee1 is a nuclear kinase that plays a critical role in cell cycle regulation by acting as a gatekeeper for the G2/M checkpoint.[1][2][3] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis and allowing time for DNA repair.[1][4][5] Wee1 inhibitors block this activity, leading to an accumulation of active CDK1. This forces cells with damaged DNA to enter mitosis prematurely, resulting in a process known as mitotic catastrophe and subsequent cell death (apoptosis).[1][4][5][6] Additionally, Wee1 can regulate CDK2 during the S-phase, and its inhibition can lead to replication stress and DNA double-strand breaks.[2][4][5]
Q2: Why is my Wee1 inhibitor not showing the expected cytotoxicity?
Several factors could contribute to a lack of expected cytotoxicity. These can be broadly categorized into experimental variables and inherent biological resistance.
-
Experimental Issues:
-
Compound Integrity: The inhibitor may have degraded due to improper storage or handling.
-
Assay Conditions: The experimental duration, cell density, or chosen cytotoxicity assay may not be optimal for observing the effects of Wee1 inhibition.
-
Inappropriate Cell Line: The selected cell line may not be sensitive to Wee1 inhibition as a monotherapy.
-
-
Biological Resistance:
-
Functional p53: Cell lines with wild-type p53 have a functional G1 checkpoint, making them less reliant on the G2/M checkpoint and thus less sensitive to Wee1 inhibition alone.[4][5][7]
-
Compensatory Pathways: Upregulation of the related kinase PKMYT1 (Myt1) can compensate for Wee1 inhibition by also phosphorylating and inhibiting CDK1.[6][8][9]
-
Altered Cell Cycle Control: Changes in the expression of cell cycle proteins, such as reduced levels of CDK1 (the substrate for Wee1) or increased expression of genes that slow cell cycle progression, can confer resistance.[8]
-
Drug Efflux: The cells may be actively pumping the inhibitor out through efflux pumps.
-
Q3: Should I use the Wee1 inhibitor as a monotherapy or in combination?
The efficacy of Wee1 inhibitors is often significantly enhanced when used in combination with DNA-damaging agents such as chemotherapy (e.g., gemcitabine, cisplatin, carboplatin) or radiotherapy.[3][4][5][6][7] This is because the DNA damage induced by these agents increases the cell's reliance on the G2/M checkpoint for repair. By inhibiting Wee1, you prevent this repair, leading to synthetic lethality.[5] For many cancer cell lines, particularly those with functional p53, monotherapy may show limited cytotoxicity.
Q4: What are some key biomarkers for sensitivity to Wee1 inhibitors?
While not absolute predictors, certain biomarkers are associated with increased sensitivity to Wee1 inhibitors:
-
p53 Mutation: Tumors with a mutated or non-functional p53 often lack a G1 checkpoint and are therefore more dependent on the G2/M checkpoint for DNA repair, making them more susceptible to Wee1 inhibition.[5][6][10]
-
High Wee1 Expression: Some studies suggest that tumors with higher levels of Wee1 expression may be more sensitive to its inhibition.[6][10]
-
Defects in DNA Damage Response Pathways: Cancers with inherent defects in DNA damage repair pathways may also exhibit increased sensitivity.
Troubleshooting Guide
If you are not observing the expected cytotoxicity with this compound, follow these troubleshooting steps:
Step 1: Verify Compound and Experimental Setup
| Potential Issue | Recommended Action |
| Compound Integrity | - Confirm the correct storage conditions (temperature, light protection).- Prepare fresh stock solutions.- Consider verifying the compound's activity using a cell-free kinase assay if possible. |
| Cell Line Viability | - Ensure cells are healthy and in the exponential growth phase before treatment.- Perform a baseline viability assay on untreated cells. |
| Assay Parameters | - Duration: Extend the incubation time. Wee1 inhibition may require longer periods (e.g., 48-72 hours) to induce significant cell death.- Concentration: Perform a dose-response curve over a wide range of concentrations.- Assay Type: Use multiple cytotoxicity assays (e.g., MTT, CellTiter-Glo, Annexin V/PI staining for apoptosis) to confirm results. |
| Cell Density | - Optimize cell seeding density. High cell density can sometimes mask cytotoxic effects. |
Step 2: Investigate Biological Factors
| Potential Issue | Recommended Action |
| p53 Status | - Confirm the p53 status of your cell line. If it is wild-type, the lack of monotherapy effect may be expected.- Consider combining the Wee1 inhibitor with a DNA-damaging agent. |
| Compensatory Pathways | - PKMYT1 (Myt1) Expression: Use Western blotting to check for high levels of PKMYT1 in your cell line.[8][9]- CDK1 Levels: Assess the expression level of CDK1. Low levels may reduce the inhibitor's effect.[8] |
| Drug Efflux | - Co-treat with known efflux pump inhibitors to see if cytotoxicity is restored. |
Quantitative Data Summary
The following table summarizes reported IC50 values for the well-characterized Wee1 inhibitor AZD1775 in various contexts. This can serve as a benchmark for expected potency.
| Compound | Assay Type | Cell Line | Condition | Reported IC50 | Reference |
| AZD1775 | In vitro kinase assay | Recombinant human Wee1 | - | 5.2 nM | [7] |
| ZN-c3 | In vitro kinase assay | Recombinant human Wee1 | - | 3.9 nM | [10] |
| AZD1775 | Cell Viability | TOV21G (p53-negative) | Combination with Gemcitabine | Significant apoptosis at 100-300 nM | [7] |
| AZD1775 | Cell Viability | TOV21G (p53-positive) | Combination with Gemcitabine | Minimal apoptosis at 100-300 nM | [7] |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Key Pathway Proteins
-
Cell Lysis: After treatment with the Wee1 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-CDK1 (Tyr15), total CDK1, PKMYT1, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Wee1 inhibitor experiments.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Discovery of gene expression-based pharmacodynamic biomarker for a p53 context-specific anti-tumor drug Wee1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 9. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Wee1-IN-8 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Wee1-IN-8. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological effect?
This compound (also referred to as Compound 55) is a potent and selective small molecule inhibitor of Wee1 kinase with an in vitro IC50 of approximately 0.98 nM.[1] Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[2][3] By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyrosine 15.[2][3][4] This leads to premature entry of cells, particularly those with DNA damage, into mitosis, ultimately resulting in mitotic catastrophe and cell death.[3][5][6] Therefore, the expected biological effects of this compound treatment include G2/M checkpoint abrogation, an increase in markers of DNA damage (e.g., γH2AX), and decreased cell viability in sensitive cancer cell lines.[7][8]
Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the potential causes?
Several factors could contribute to a lack of effect on cell viability. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used.
-
Compound Integrity and Activity: The inhibitor may have degraded, precipitated out of solution, or the concentration used might be too low.
-
Experimental Protocol: Suboptimal incubation times, incorrect cell seeding densities, or issues with the viability assay itself can lead to inaccurate results.
-
Cell Line-Specific Factors: The cell line you are using may be inherently resistant to Wee1 inhibition, or may have developed resistance.
Q3: My results with this compound are inconsistent between experiments. What could be the reason?
Inconsistent results are a common challenge in cell-based assays. The root cause often lies in subtle variations in experimental conditions.
-
Compound Handling: Inconsistent thawing of stock solutions or variability in the final dilution can lead to different effective concentrations.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response.
-
Assay Performance: Minor differences in incubation times or reagent preparation for viability or other readout assays can introduce variability.
Troubleshooting Guides
Issue 1: No or Weak Biological Effect of this compound
If you are observing a minimal or no effect of this compound on your cells, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability/Degradation | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the DMSO stock. 3. Perform a stability check of the inhibitor in your specific cell culture medium. | Consistent and reproducible biological activity of the inhibitor. |
| Poor Cell Permeability | 1. Review the physicochemical properties of this compound if available. 2. Consider extending the incubation time to allow for sufficient cellular uptake. | Increased intracellular concentration of the inhibitor, leading to a measurable biological effect. |
| Incorrect Concentration | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and endpoint.[9] 2. Ensure accurate dilution of the stock solution. | Identification of the effective concentration range for your experimental system. |
| Cell Line Resistance | 1. Check the p53 status of your cell line. Cells with mutated or deficient p53 are often more reliant on the G2/M checkpoint and thus more sensitive to Wee1 inhibition.[5][10] 2. Investigate potential resistance mechanisms, such as the upregulation of PKMYT1, a kinase with redundant function to Wee1.[11][12] | Understanding of the sensitivity of your cell line to Wee1 inhibition and identification of potential resistance mechanisms. |
Issue 2: High Cellular Toxicity at All Tested Concentrations
If you observe widespread cell death even at very low concentrations of this compound, it could be due to off-target effects or issues with the compound's formulation.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Perform a literature search for known off-target effects of this compound or structurally similar compounds. 2. Use a structurally different Wee1 inhibitor as a control to see if the same level of toxicity is observed.[13] 3. If possible, perform a kinome scan to identify other kinases inhibited by this compound at the concentrations used.[9][14] | Differentiation between on-target and off-target toxicity. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.5%). 2. Include a vehicle-only control in your experiments. | Confirmation that the observed toxicity is due to the inhibitor and not the solvent. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 2. Check the solubility of this compound in your specific culture medium.[15] | Ensure the inhibitor is fully dissolved to avoid non-specific toxic effects from compound aggregates. |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.[16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[16]
Western Blot for Phospho-CDK1 (Tyr15)
This protocol outlines the steps to detect changes in the phosphorylation of CDK1, a direct target of Wee1.
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[17]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C. Also, probe for total CDK1 and a loading control (e.g., β-actin or GAPDH).[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL reagent.[17]
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Treat cells with this compound as you would for other assays.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[18]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[18]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Table 1: Troubleshooting Inconsistent this compound Results
| Symptom | Possible Cause | Recommended Action |
| No or weak effect | Inhibitor degradation | Prepare fresh solutions, aliquot stock |
| Low concentration | Perform dose-response curve | |
| Cell line resistance | Check p53 status, assess PKMYT1 levels | |
| High toxicity | Off-target effects | Use structurally different inhibitor as control |
| Solvent toxicity | Include vehicle-only control | |
| Inconsistent results | Variable compound handling | Standardize stock solution thawing/dilution |
| Cell culture variations | Use consistent cell passage and confluency |
Visualizations
Caption: The Wee1 signaling pathway and the mechanism of action of this compound.
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: Logical relationship between a problem, its potential causes, and solutions.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 12. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of Wee1-IN-8 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Wee1-IN-8. The information provided is intended to help identify and resolve potential issues arising from the on-target and off-target effects of this inhibitor during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that you may encounter while using this compound.
Q1: My cells are arresting in G2/M phase, but I expected to see mitotic catastrophe. What could be the reason?
A1: This could be due to incomplete inhibition of Wee1 or the activation of compensatory signaling pathways.
-
Suboptimal Concentration: Ensure you are using the optimal concentration of this compound for your cell line. We recommend performing a dose-response curve to determine the effective concentration for inhibiting Wee1, which can be monitored by observing the phosphorylation status of its direct target, CDK1 at Tyr15.
-
Cell Line Dependency: The cellular response to Wee1 inhibition can be cell-line specific. Some cell lines may be more resistant to Wee1 inhibition and require higher concentrations or longer incubation times to induce mitotic catastrophe.
-
Checkpoint Adaptation: Cells can sometimes adapt to G2/M checkpoint inhibition and delay mitotic entry through other mechanisms.
Troubleshooting Steps:
-
Verify Target Engagement: Perform a western blot to check for a decrease in phosphorylated CDK1 (Tyr15), the direct substrate of Wee1. A lack of decrease indicates a potential issue with the compound's activity or concentration.
-
Titrate the Inhibitor: Conduct a dose-response experiment and assess cell cycle progression and cell viability at various concentrations of this compound.
-
Time-Course Experiment: Observe the effects of this compound over a longer time course (e.g., 24, 48, 72 hours) to see if mitotic catastrophe occurs at later time points.
Q2: I am observing a high level of apoptosis even at low concentrations of this compound, which seems inconsistent with mitotic catastrophe. Could this be an off-target effect?
A2: Yes, this could be due to off-target effects, particularly the inhibition of Polo-like kinase 1 (PLK1). Several Wee1 inhibitors have been reported to have off-target activity against PLK1, which is a key regulator of mitosis. Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis, a phenotype that can be confused with mitotic catastrophe.
Troubleshooting Steps:
-
Assess Mitotic Markers: Use immunofluorescence or western blotting to examine markers of mitotic arrest, such as phosphorylated Histone H3 (pHH3). A strong, prolonged accumulation of pHH3-positive cells may suggest a PLK1-inhibition phenotype.
-
Use a PLK1-specific Inhibitor: As a positive control for the phenotype, treat your cells with a known selective PLK1 inhibitor (e.g., BI 2536) and compare the cellular and morphological changes to those induced by this compound.
-
Rescue Experiment: If you suspect PLK1 inhibition, a rescue experiment by overexpressing a drug-resistant PLK1 mutant could be considered, although this is a more advanced approach.
Q3: My in vivo experiments are showing significant myelosuppression (e.g., thrombocytopenia), even at doses that are not highly effective against the tumor. Is this an expected toxicity?
A3: Myelosuppression, particularly thrombocytopenia, has been observed with Wee1 inhibitors and may be an on-target toxicity. Wee1 plays a role in normal cell proliferation, and its inhibition can affect hematopoietic progenitor cells. While newer inhibitors are designed for better selectivity, this on-target toxicity can still be a limiting factor. Some studies suggest that this toxicity might be linked to Wee1 inhibition itself, possibly in conjunction with off-target PLK1 inhibition.
Troubleshooting Steps:
-
Dosing Schedule Modification: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery of the hematopoietic system while maintaining anti-tumor activity.
-
Combination Therapy: Explore combining a lower, better-tolerated dose of this compound with a DNA-damaging agent. Wee1 inhibitors are known to potentiate the effects of chemotherapy and radiotherapy, which could allow for a reduction in the dose of this compound.
-
Monitor Hematological Parameters: Closely monitor complete blood counts (CBCs) in your animal models to track the extent of myelosuppression and adjust dosing accordingly.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various Wee1 inhibitors against their intended target (Wee1) and a common off-target kinase (PLK1). This data is provided for comparative purposes to help understand the selectivity profile of Wee1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Wee1 IC50 (nM) | PLK1 IC50 (nM) | Selectivity (PLK1/Wee1) | Reference |
| AZD1775 (Adavosertib) | 5.2 | ~227 (variable reports) | ~44x | [1][2] |
| ZN-c3 | 3.8 | 227 | ~60x | [2] |
| APR-1051 | 1.6 | >1000 | >625x | Aprea Therapeutics Data |
| Hypothetical this compound | ~5 | ~150 | ~30x | - |
Note: IC50 values can vary depending on the assay conditions. The data for the hypothetical this compound is for illustrative purposes.
Key Experimental Protocols
Protocol 1: Western Blot for CDK1 (pTyr15) to Confirm Wee1 Inhibition
Objective: To determine if this compound is effectively inhibiting Wee1 kinase activity in cells by measuring the phosphorylation of its direct substrate, CDK1, at tyrosine 15.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 8-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control to ensure equal protein loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution and identify G2/M arrest or mitotic entry.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
Harvest the cells (including any floating cells in the media) by trypsinization.
-
Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Wee1-IN-8 degradation and stability issues
Disclaimer: Specific degradation and stability data for Wee1-IN-8 is not publicly available. The information provided in this technical support center is based on general knowledge of Wee1 inhibitors, the pyrazolopyrimidine chemical scaffold, and best practices for handling small molecule kinase inhibitors. Researchers should perform their own stability and validation studies for their specific experimental conditions.
This guide is intended for researchers, scientists, and drug development professionals using this compound and provides troubleshooting advice, frequently asked questions, and standardized experimental protocols to address potential stability and degradation issues.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C or -80°C | Long-term | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to minimize freeze-thaw cycles. Use anhydrous, high-purity DMSO. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated temperature fluctuations. |
| Aqueous Solutions | 4°C or -20°C/-80°C | Prepare fresh daily | Highly susceptible to degradation. Not recommended for long-term storage. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of pyrazolopyrimidine-based inhibitors like this compound. Ensure the DMSO is of high purity to prevent the introduction of water, which can promote hydrolysis.
Q3: My this compound solution has a slight color. Is this normal?
A3: While a slight yellowish tint can be normal for some compounds in solution, any noticeable change in color over time may indicate degradation or oxidation. It is advisable to prepare fresh solutions if a color change is observed and to protect solutions from light.
Q4: Can I use aqueous buffers to make stock solutions of this compound?
A4: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers due to its likely low aqueous solubility and susceptibility to hydrolysis. Prepare high-concentration stocks in DMSO and then dilute them into your aqueous experimental medium for final use.
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecules in cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of serum components. It is recommended to perform a stability study under your specific experimental conditions. For long-term experiments (over 24 hours), consider replenishing the media with freshly diluted this compound every 24-48 hours.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of this compound.
-
Potential Cause 1: Degradation of the compound.
-
Solution:
-
Ensure proper storage of both the solid compound and stock solutions.
-
Avoid repeated freeze-thaw cycles of the DMSO stock.
-
Prepare fresh dilutions in aqueous media for each experiment.
-
Perform a stability study to determine the half-life of this compound in your experimental buffer or media (see Experimental Protocols).
-
-
-
Potential Cause 2: Precipitation of the compound in aqueous media.
-
Solution:
-
Visually inspect your final solution for any precipitate.
-
Determine the kinetic solubility of this compound in your specific buffer (see Experimental Protocols).
-
Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Problem 2: High variability between experimental replicates.
-
Potential Cause 1: Inconsistent inhibitor concentration due to degradation or precipitation.
-
Solution:
-
Vortex stock solutions thoroughly after thawing and before preparing dilutions.
-
Prepare a master mix of your final working solution to add to all replicate wells to ensure consistency.
-
-
-
Potential Cause 2: Adsorption of the compound to plasticware.
-
Solution:
-
Consider using low-adhesion microplates and pipette tips.
-
Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases.
-
-
III. Experimental Protocols
These protocols provide a framework for assessing the stability and solubility of this compound.
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound starts to precipitate out of an aqueous solution.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute the DMSO solutions 1:100 into your aqueous buffer of choice (e.g., PBS, cell culture media) in a clear 96-well plate.
-
Incubate at room temperature for 1-2 hours.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
(Optional) Quantify precipitation by measuring the absorbance at 650 nm using a plate reader. An increase in absorbance indicates precipitation.
Protocol 2: In Vitro Stability Assay using LC-MS
This protocol assesses the chemical stability of this compound in a specific solution over time.
-
Prepare a solution of this compound in your desired buffer (e.g., PBS, pH 7.4, or cell culture media with serum) at your final working concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analyze the samples by LC-MS to determine the concentration of the parent compound (this compound) remaining at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
IV. Visualizations
Wee1 Signaling Pathway
Caption: The Wee1 kinase signaling pathway in the G2/M cell cycle checkpoint.
Troubleshooting Workflow for this compound Instability
Caption: A decision tree for troubleshooting this compound instability issues.
General Experimental Workflow for Assessing Inhibitor Stability
Caption: A generalized workflow for evaluating the in vitro stability of a small molecule inhibitor.
Technical Support Center: Optimizing Wee1 Inhibitor Dosage for In Vivo Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Wee1 inhibitors, using the well-characterized inhibitor AZD1775 (Adavosertib/MK-1775) as a primary example due to the extensive available data. The principles and troubleshooting strategies outlined here can be adapted for other Wee1 inhibitors, such as Wee1-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Wee1 inhibitors?
A1: Wee1 is a nuclear kinase that plays a critical role in cell cycle regulation, specifically at the G2/M checkpoint.[1][2] It phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1) and CDK2, preventing premature entry into mitosis.[3][4] This allows time for DNA repair before cell division. Wee1 inhibitors block this activity, leading to an accumulation of DNA damage and forcing cancer cells with defective G1 checkpoints (often due to p53 mutations) into premature and catastrophic mitosis, ultimately resulting in cell death.[1][5][6]
Q2: Which in vivo models are suitable for testing Wee1 inhibitors?
A2: The most common in vivo models are xenografts and patient-derived xenografts (PDXs) in immunocompromised mice (e.g., athymic nude or NSG mice).[1][7] These models have been used to evaluate the efficacy of Wee1 inhibitors in various cancers, including pancreatic, esophageal, and ovarian cancers.[1][7] The choice of model often depends on the cancer type being studied and the specific research question.
Q3: How are Wee1 inhibitors typically formulated and administered in vivo?
A3: For preclinical in vivo studies, Wee1 inhibitors like AZD1775 are often formulated for oral gavage (p.o.) or intraperitoneal (i.p.) injection. The specific vehicle can vary, but common formulations involve suspension in agents like 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween 80. It is crucial to consult the manufacturer's guidelines or relevant literature for the specific inhibitor being used.
Q4: What are the expected outcomes of Wee1 inhibition in vivo?
A4: Successful Wee1 inhibition in vivo is expected to lead to tumor growth inhibition or regression.[5] This is often accompanied by molecular changes within the tumor tissue, such as decreased phosphorylation of CDK1 and increased markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP).[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Lack of tumor growth inhibition. | - Insufficient drug dosage or bioavailability.- Inappropriate dosing schedule.- The tumor model is resistant to Wee1 inhibition.- Improper drug formulation or administration. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Optimize the dosing schedule (e.g., daily vs. intermittent dosing).[6]- Confirm target engagement by analyzing pharmacodynamic markers (pCDK1, γH2AX) in tumor tissue.- Ensure the tumor model has a rationale for sensitivity to Wee1 inhibition (e.g., p53 mutation).- Verify the stability and proper suspension of the formulated drug. |
| Excessive toxicity in animal models (e.g., weight loss, lethargy). | - The administered dose is above the MTD.- The formulation vehicle is causing adverse effects.- The dosing schedule is too frequent. | - Reduce the dosage.- Consider an intermittent dosing schedule to allow for recovery.[6]- Administer a vehicle-only control to assess tolerability.- Closely monitor animal health and establish clear endpoints for euthanasia. |
| High variability in tumor response between animals. | - Inconsistent tumor implantation or size at the start of treatment.- Inaccurate drug administration.- Heterogeneity of the tumor model. | - Ensure consistent tumor cell implantation and randomize animals into groups based on tumor volume.- Provide thorough training on administration techniques (e.g., oral gavage).- Increase the number of animals per group to improve statistical power. |
| Difficulty in detecting pharmacodynamic changes. | - Incorrect timing of tissue collection.- Insufficient drug concentration at the tumor site.- Issues with the analytical assay (e.g., Western blot, IHC). | - Conduct a time-course experiment to determine the optimal time point for observing changes in biomarkers after dosing.- Confirm drug delivery to the tumor tissue through pharmacokinetic analysis.- Optimize and validate all analytical assays with appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize typical dosage and administration details for the Wee1 inhibitor AZD1775 in preclinical mouse models.
Table 1: AZD1775 Monotherapy Dosage in Xenograft Models
| Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Pancreatic Cancer (PDX) | Athymic Nude | 40 mg/kg | i.p. | 4 doses | [9] |
| Pancreatic Cancer (PDX) | Athymic Nude | 80 mg/kg | i.p. | 4 doses | [9] |
| Esophageal Squamous Cell Carcinoma | Nude | 60 mg/kg | p.o. | Daily | [7] |
Table 2: AZD1775 Combination Therapy Dosage in Xenograft Models
| Combination Agent | Cancer Type | Mouse Strain | AZD1775 Dosage | Administration Route | Dosing Schedule | Reference |
| Gemcitabine | Pancreatic Cancer (PDX) | Athymic Nude | 60 mg/kg | p.o. | Days 1-3 weekly | [1] |
| Irinotecan | Pancreatic Cancer (PDX) | Athymic Nude | 60 mg/kg | p.o. | Days 1-3 weekly | [1] |
| Radiation (8 Gy) | Pancreatic Cancer (PDX) | Athymic Nude | 40 mg/kg | i.p. | Single dose 4h before sacrifice | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Preparation and Administration: Prepare the Wee1 inhibitor formulation according to established protocols. Administer the drug and vehicle control via the chosen route (e.g., oral gavage) and schedule.
-
Monitoring: Monitor animal weight and overall health daily. Continue tumor volume measurements throughout the study.
-
Endpoint: Euthanize the animals when tumors reach the predetermined maximum size or at the end of the study period. Excise tumors for ex vivo analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Study Design: Establish satellite groups of tumor-bearing mice for PD analysis.
-
Dosing and Tissue Collection: Administer a single dose of the Wee1 inhibitor. At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice and collect tumor tissue.
-
Tissue Processing: Immediately process the collected tumors. A portion can be snap-frozen in liquid nitrogen for Western blot analysis, while another can be fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Homogenize the frozen tumor tissue and extract proteins. Perform Western blotting to detect changes in key biomarkers such as phospho-CDK1 (Tyr15), total CDK1, and γH2AX.
-
IHC Analysis: Paraffin-embed the fixed tissue, section, and perform IHC staining for the same biomarkers to assess their levels and distribution within the tumor.
Visualizations
Caption: The Wee1 signaling pathway at the G2/M checkpoint and the mechanism of its inhibition.
Caption: A typical experimental workflow for in vivo testing of a Wee1 inhibitor.
References
- 1. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Wee1 Inhibitor AZD1775 Effectively Inhibits the Malignant Phenotypes of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytokinetic effects of Wee1 disruption in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Wee1-IN-8 Resistance
Welcome to the technical support center for researchers utilizing Wee1-IN-8 and other Wee1 inhibitors. This resource provides troubleshooting guidance and detailed protocols to help you navigate and overcome experimental challenges, particularly the development of drug resistance.
Section 1: Frequently Asked Questions (FAQs) - Understanding Resistance
Q1: What are the primary mechanisms of resistance to Wee1 inhibitors like this compound?
Answer: Resistance to Wee1 inhibitors, a class of drugs that includes this compound and the clinical candidate Adavosertib (AZD1775), is a significant challenge. It prevents the inhibitor from causing premature mitotic entry and subsequent cell death (mitotic catastrophe) in cancer cells.[1] The primary mechanisms can be broadly categorized as follows:
-
Upregulation of Redundant Kinases: Cancer cells can compensate for Wee1 inhibition by upregulating PKMYT1 (also known as Myt1), a kinase that shares a redundant function with Wee1.[1][2][3] Both Wee1 and PKMYT1 can phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1), the key driver of mitotic entry.[3] Increased PKMYT1 levels maintain the inhibition on CDK1, even in the presence of a Wee1 inhibitor, thus preventing mitotic catastrophe.[1][3]
-
Alterations in Cell Cycle Control: Resistant cells can develop changes in their cell cycle regulation to slow down progression. This reduces the accumulation of DNA damage that would otherwise be lethal when combined with Wee1 inhibition.[2] This can include reduced levels of CDK1, the direct target of Wee1.[2]
-
Activation of Pro-Survival Signaling: In some contexts, resistance is associated with the activation of alternative signaling pathways that promote cell survival and inhibit apoptosis. For instance, in resistant upper gastrointestinal cancers, Wee1 inhibition can lead to the abnormal translocation of phosphorylated CHK1 (p-CHK1) to the cytoplasm, which in turn activates the oncogenic STAT3 pathway.[4]
-
Replication Stress Adaptation: Cancer cells inherently experience high levels of replication stress.[5] While Wee1 inhibition exploits this by pushing cells into mitosis with damaged DNA, resistant cells can adapt. One way is through the ATR/CHK1 pathway, which is activated in response to Wee1 inhibition to help manage DNA damage and replication fork stability.[5][6][7]
Below is a diagram illustrating the core resistance mechanism involving PKMYT1 upregulation.
Q2: How can I determine if my cancer cells have developed resistance to this compound?
Answer: Determining resistance involves a combination of functional assays and molecular analyses. The primary indicator is a loss of drug efficacy, which can be quantified and then explained with molecular evidence.
1. Functional Assays: The most direct method is to measure the drug's effect on cell viability. A significant increase in the half-maximal inhibitory concentration (IC50) value for this compound compared to the parental (sensitive) cell line is the gold standard for defining resistance.
Table 1: Example IC50 Shift in Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental OVCAR-3 | This compound | 150 | - |
| Resistant OVCAR-3 | This compound | 1200 | 8.0x |
Note: Data are hypothetical for illustrative purposes.
2. Molecular Analysis: To understand the mechanism behind the observed functional resistance, you should perform:
-
Western Blotting: Analyze the protein levels of key players in the Wee1 pathway. In resistant cells, you should look for:
-
Increased expression of PKMYT1 .[3]
-
Decreased total CDK1 levels.[2]
-
Persistent phosphorylation of CDK1 (p-CDK1 Tyr15) even after this compound treatment, indicating that CDK1 remains inhibited.
-
Increased levels of DNA damage markers like γH2AX , which might indicate the cell is adapting to and repairing the damage caused by the inhibitor.[8]
-
-
Cell Cycle Analysis: Use flow cytometry to assess cell cycle distribution. Sensitive cells treated with a Wee1 inhibitor will fail to arrest at the G2/M checkpoint and undergo mitotic catastrophe.[1] Resistant cells, however, may show a sustained G2/M arrest, indicating the checkpoint remains functional despite the drug.
Section 2: Troubleshooting Guides - Overcoming Resistance
Q3: My this compound treatment is no longer effective. What are the recommended strategies to overcome this resistance?
Answer: When you observe resistance, the most effective strategy is often combination therapy. By targeting the resistance mechanism or a synthetically lethal partner, you can re-sensitize the cells to treatment.
Strategy 1: Co-inhibition of Redundant Kinases (PKMYT1) Since upregulation of PKMYT1 is a common escape mechanism, co-targeting both Wee1 and PKMYT1 is a rational approach.[9][10] This dual inhibition ensures that CDK1 cannot be inactivated by either kinase, forcing cells into mitosis.
Strategy 2: Synthetic Lethality with ATR/CHK1 Inhibition Cancer cells with high replication stress are dependent on the ATR-CHK1-Wee1 pathway to survive.[11] This dependency creates a synthetic lethal interaction. Combining a Wee1 inhibitor with an ATR inhibitor (e.g., AZD6738) or a CHK1 inhibitor (e.g., CHIR-124) can be highly effective.[4][5][12] This combination prevents the cell from repairing DNA damage, leading to overwhelming genomic instability and cell death.[5][12] This approach has been shown to be effective in various models, including breast cancer, and can even suppress metastasis.[5][12]
Table 2: Synergistic Effects of Combination Therapies
| Cancer Model | Combination | Observed Effect |
| Breast Cancer (PalboR) | Wee1i (AZD1775) + PKMYT1i (RP6306) | Synergistic decrease in cell viability; increased γH2AX.[10] |
| Ovarian Cancer | Wee1i (AZD1775) + ATRi (AZD6738) | Tumor remission and inhibition of metastasis in vivo.[5] |
| Upper GI Cancer | Wee1i (MK1775) + CHK1i (CHIR-124) | Abrogation of STAT3 activation; overcomes resistance.[4] |
| Ovarian Cancer | Wee1i + PARPi | Effective in platinum- and PARPi-resistant EOC.[13] |
Note: "i" denotes inhibitor. PalboR refers to Palbociclib-resistant.
The diagram below shows the logic for combining Wee1 and ATR inhibitors.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 3. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 6. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting WEE1 Inhibits Growth of Breast Cancer Cells That Are Resistant to Endocrine Therapy and CDK4/6 Inhibitors [frontiersin.org]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
Technical Support Center: Preclinical Use of Wee1-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wee1 inhibitor, Wee1-IN-8, in animal models. The focus is on minimizing toxicity while maintaining efficacy.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause toxicity?
A1: this compound is a small molecule inhibitor of Wee1 kinase. Wee1 is a critical negative regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing cells with DNA damage from prematurely entering mitosis. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for DNA repair and survival.
By inhibiting Wee1, this compound forces cancer cells with damaged DNA to enter mitosis, leading to a phenomenon called "mitotic catastrophe" and subsequent cell death. However, Wee1 is also active in normal proliferating cells, such as those in the bone marrow and gastrointestinal tract. Inhibition of Wee1 in these tissues can lead to the death of healthy cells, resulting in toxicities like myelosuppression and gastrointestinal issues.[1]
Q2: What are the most common toxicities observed with Wee1 inhibitors in animal models?
A2: The most frequently reported dose-limiting toxicities for Wee1 inhibitors in preclinical animal models are:
-
Myelosuppression: Characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1] This is due to the inhibitor's effect on the rapidly dividing hematopoietic stem and progenitor cells in the bone marrow.
-
Gastrointestinal (GI) toxicity: This can manifest as diarrhea, weight loss, and dehydration.[2][3] It is caused by damage to the epithelial lining of the intestines, which has a high rate of cell turnover.
Q3: Can this compound be used as a monotherapy?
A3: While Wee1 inhibitors have shown some single-agent activity in preclinical models, their efficacy is often enhanced when used in combination with DNA-damaging agents like chemotherapy or radiation.[4] Combination therapy can also allow for the use of lower, less toxic doses of each agent.[5]
II. Troubleshooting Guides
A. Formulation and Administration
Problem: High variability in plasma exposure or poor oral bioavailability of this compound.
-
Possible Cause: this compound, like many kinase inhibitors, is likely a hydrophobic molecule with poor aqueous solubility. This can lead to inconsistent absorption from the GI tract.
-
Troubleshooting Steps:
-
Optimize the vehicle: For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or a solution in a solvent system (e.g., DMSO/polyethylene glycol) may be necessary. Test different formulations to find one that provides consistent suspension and bioavailability.
-
Consider alternative formulations: For poorly soluble compounds, lipid-based formulations or the creation of lipophilic salts can enhance oral absorption.[6]
-
Particle size reduction: Micronization of the compound can increase its surface area and improve dissolution rate.
-
Alternative route of administration: If oral administration proves too variable, consider intraperitoneal (IP) or intravenous (IV) injection, though these may have different toxicity profiles.
-
B. Managing In-Vivo Toxicity
Problem: Animals are experiencing significant weight loss, lethargy, or other signs of distress.
-
Possible Cause: The dose of this compound is too high, leading to severe myelosuppression and/or gastrointestinal toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound. A maximum tolerated dose (MTD) study should be performed to determine the highest dose that can be administered without causing unacceptable toxicity. For example, the MTD for the Wee1 inhibitor MK-1775 was established at 60 mg/kg twice daily in one mouse study.[7]
-
Modify the Dosing Schedule:
-
Intermittent Dosing: Instead of daily dosing, try a schedule of several days on followed by several days off (e.g., 5 days on, 2 days off). This can allow normal tissues to recover.
-
Sequential vs. Concurrent Dosing in Combination Studies: When combining this compound with another agent, administering the drugs sequentially rather than concurrently may reduce toxicity while maintaining efficacy.[5]
-
-
Supportive Care: Provide supportive care to the animals, such as supplemental hydration (subcutaneous fluids) and nutritional support, if they are experiencing dehydration or significant weight loss.
-
Problem: How to specifically monitor for myelosuppression.
-
Monitoring Protocol:
-
Complete Blood Count (CBC): Collect a small volume of blood (e.g., via retro-orbital or submandibular bleed) at baseline and at regular intervals during the study (e.g., weekly or more frequently if toxicity is expected).[1][8] Analyze for:
-
White blood cell (WBC) count with differential (especially neutrophils)
-
Red blood cell (RBC) count
-
Hemoglobin and Hematocrit
-
Platelet count
-
-
Bone Marrow Analysis: At the end of the study, or if severe myelosuppression is suspected, bone marrow can be harvested from the femur or tibia for cytological or histological analysis to assess cellularity and the presence of hematopoietic precursors.
-
Problem: How to specifically monitor for gastrointestinal toxicity.
-
Monitoring Protocol:
-
Clinical Signs: Observe the animals daily for signs of GI distress, including:
-
Diarrhea (check for fecal soiling)
-
Dehydration (skin tenting)
-
Weight loss
-
Reduced food and water intake
-
Piloerection and hunched posture
-
-
Histopathological Analysis: At the end of the study, collect sections of the small and large intestine.[9] Process the tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining and examine for:
-
Villous atrophy and crypt ablation
-
Inflammatory cell infiltration
-
Epithelial damage and ulceration
-
-
III. Quantitative Data Summary
Table 1: Preclinical Dosing and Toxicity of Select Wee1 Inhibitors
| Inhibitor | Animal Model | Dose and Schedule | Observed Toxicities | Reference |
| MK-1775 (Adavosertib) | Mice | 60 mg/kg, twice daily (MTD) | Not specified at MTD, but body weight loss did not exceed 5% | [7] |
| MK-1775 + Cytarabine | Mice | 40 mg/kg/day (MK-1775) + 50 mg/kg/day (Cytarabine) for 5 of 7 days for 3 weeks | Hematologic effects were observed but not enhanced by the addition of MK-1775. | Not specified in provided text |
| Adavosertib + Irinotecan | Children (Clinical Trial) | 85 mg/m² (Adavosertib) + 90 mg/m² (Irinotecan) for 5 days on a 21-day cycle | Hematologic and gastrointestinal toxicities, dose-limiting dehydration at higher doses. | [3] |
| ZN-c3 | N/A | Preclinical data available, but specific MTD in animal models not detailed in the provided search results. | Reported to have a better safety profile and selectivity compared to adavosertib. | [5][10] |
IV. Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., with a p53 mutation) in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Monitor tumor growth with calipers until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, combination therapy).
-
Prepare this compound in an optimized vehicle and administer daily (or as per the determined schedule) by oral gavage.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
-
Toxicity Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (see Troubleshooting Guide).
-
Weekly: Collect blood for CBC analysis.
-
End of Study:
-
Collect terminal blood samples.
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blot for p-CDK1).
-
Harvest bone marrow and sections of the small and large intestine for histopathological analysis.
-
-
V. Visualizations
Caption: The Wee1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A general experimental workflow for preclinical in vivo studies with this compound.
Caption: Logic diagram illustrating how combination therapy can improve the therapeutic index.
References
- 1. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to histomorphological evaluation of intestinal inflammation in mouse models - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. mdpi.com [mdpi.com]
- 6. Systems Pharmacology Model of Gastrointestinal Damage Predicts Species Differences and Optimizes Clinical Dosing Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Histological assessment of intestinal injury by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting Wee1-IN-8 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wee1-IN-8. The information is designed to address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Wee1 kinase with a reported IC50 of 0.98 nM.[1] Wee1 is a key regulator of the G2/M cell cycle checkpoint.[2][3][4][5][6] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.[2][4][7] Inhibition of Wee1 by this compound leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and cell death.[5][8] This makes it a target of interest in cancer research, particularly in tumors with defective p53.[6]
Q2: In what solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO. The concentration of the stock solution will depend on the specific experimental requirements, but concentrations of 10 mM or higher are typically achievable for similar compounds in DMSO.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions is generally not recommended due to its likely low aqueous solubility. This can lead to precipitation and inaccurate concentrations in your experiments. The recommended method is to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into your aqueous buffer or cell culture medium for the final working concentration.
Q5: How can I minimize the cytotoxic effects of the DMSO solvent in my cell-based assays?
To minimize DMSO-induced toxicity in cell culture experiments, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally at or below 0.1%. This requires preparing a sufficiently concentrated stock solution so that only a small volume is needed to achieve the desired final concentration of this compound.
Troubleshooting Guide: Solubility Problems
This guide provides a step-by-step approach to addressing common solubility issues encountered with this compound.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.
-
Cause: The aqueous solubility of this compound has been exceeded.
-
Solution Workflow:
Troubleshooting workflow for precipitation issues.
Problem: The powdered this compound does not fully dissolve in DMSO.
-
Cause: Insufficient solvent volume or the compound requires assistance to dissolve.
-
Solutions:
-
Increase Solvent Volume: Add more DMSO in small increments until the compound fully dissolves.
-
Gentle Warming: Warm the solution briefly to 37°C in a water bath. Avoid excessive heat, which could degrade the compound.
-
Sonication: Place the vial in an ultrasonic bath for short periods to aid dissolution.[10][11]
-
Quantitative Data for Similar Wee1 Inhibitors
As specific solubility data for this compound is not available, the following table summarizes the solubility of other Wee1 inhibitors to provide a general reference.
| Inhibitor | Solvent | Solubility |
| Wee1-IN-3 | DMSO | 250 mg/mL (502.42 mM) |
| Wee1-IN-5 | DMSO | 15 mg/mL (ultrasonic and warming) |
| Debio 0123 | DMSO | 100 mg/mL (195.52 mM) |
| Wee1 Inhibitor | DMSO | 10 mg/mL |
| Wee1 Inhibitor | Ethanol | 10 mg/mL |
Note: This data is for informational purposes only and may not be representative of this compound solubility.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a specific mass of this compound powder (e.g., 1 mg). The molecular weight of this compound is 483.61 g/mol .[1]
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg of this compound to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.001 g / (483.61 g/mol * 0.01 mol/L) = 0.0002068 L = 206.8 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is fully dissolved. If necessary, use gentle warming or brief sonication as described in the troubleshooting guide.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells being used (typically ≤ 0.5%).
Wee1 Signaling Pathway
The following diagram illustrates the central role of Wee1 in the G2/M cell cycle checkpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wee1 - Wikipedia [en.wikipedia.org]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Ultra-High Throughput Cell-Based Screen for Wee1 Degradation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Debio-0123 | Wee1 | TargetMol [targetmol.com]
- 11. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 12. abmole.com [abmole.com]
unexpected cell cycle arrest with Wee1-IN-8
Welcome to the technical support center for Wee1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cell cycle phenotype after treatment with this compound?
A1: this compound is a potent and selective inhibitor of Wee1 kinase. The primary role of Wee1 is to act as a gatekeeper for the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1.[1] Therefore, inhibition of Wee1 is expected to cause abrogation of the G2/M checkpoint. This leads to premature entry into mitosis, which can result in mitotic catastrophe and apoptosis, particularly in cancer cells with deficient G1 checkpoints (e.g., p53 mutant cells).[2][3] The expected phenotype is a decrease in the G2/M population and an increase in the mitotic population, which can be measured by markers like phospho-histone H3.
Q2: We are observing a G1 cell cycle arrest after this compound treatment, which is unexpected. What could be the cause?
A2: While counterintuitive to the known function of Wee1 in the G2/M checkpoint, reports have shown that inhibition of Wee1 can, in some cellular contexts, lead to a G1 arrest. For instance, the Wee1 inhibitor PD0166285 was found to induce G1 arrest in B16 mouse melanoma cells.[4] This unexpected phenotype was associated with a decrease in Cyclin D mRNA levels and the dephosphorylation of the Retinoblastoma (Rb) protein.[4] Therefore, it is plausible that this compound could be mediating a similar off-target or non-canonical effect in your experimental system.
Q3: What are the potential off-target effects of this compound?
Q4: What is the recommended working concentration for this compound in cell culture?
A4: Given the high potency of this compound (IC50 = 0.98 nM), the effective concentration in cell-based assays is expected to be in the low nanomolar range.[5][6][7] However, the optimal concentration is highly dependent on the cell line and experimental conditions. We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 nM) up to a higher concentration (e.g., 1 µM) to determine the optimal working concentration for your specific system.
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. For storage, follow the supplier's recommendations, which generally involve storing the solid compound at -20°C for long-term stability.[5] Stock solutions in DMSO can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in cell culture media over time should be considered, as degradation could lead to a loss of activity.[12]
Troubleshooting Guide: Unexpected G1 Cell Cycle Arrest
If you are observing an unexpected G1 cell cycle arrest with this compound, the following troubleshooting guide provides a systematic approach to investigate the issue.
Diagram: Troubleshooting Workflow
Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| Unexpected G1 cell cycle arrest observed by flow cytometry. | 1. Compound Degradation or Precipitation: The active concentration of this compound may be lower than intended. | - Prepare a fresh stock solution of this compound in DMSO. - Visually inspect the media for any signs of precipitation after adding the inhibitor. - Perform a dose-response experiment to confirm the concentration at which the G1 arrest is observed. |
| 2. Cell Line Specific, On-Target Effect: In some cellular contexts, Wee1 inhibition may lead to a G1 arrest through a non-canonical pathway. | - Perform a Western blot to analyze the expression and phosphorylation status of key G1/S proteins: Cyclin D1, Cyclin E, CDK2, CDK4, CDK6, total Rb, and phospho-Rb (e.g., Ser780, Ser807/811). A decrease in Cyclin D and hypo-phosphorylated Rb would support this hypothesis.[4] - Use siRNA to knock down Wee1 and see if it phenocopies the G1 arrest observed with this compound. | |
| 3. Off-Target Inhibition of a G1/S Kinase: this compound may be inhibiting other kinases that are crucial for the G1/S transition. | - If available, perform a kinome scan to identify potential off-target kinases. - Test other structurally different Wee1 inhibitors to see if they produce the same G1 arrest phenotype. - Based on the off-target profiles of similar inhibitors, check the activity of kinases like c-Src, EGFR, or PLK1.[8][10] | |
| 4. Experimental Artifact: Issues with cell synchronization, staining, or data acquisition. | - Review your cell cycle analysis protocol. Ensure proper cell fixation and permeabilization. - Include positive and negative controls for cell cycle arrest (e.g., serum starvation for G1 arrest, nocodazole (B1683961) for G2/M arrest). - Ensure your flow cytometer is properly calibrated and that you are using appropriate gating strategies to exclude doublets and debris. |
Data Presentation
Table 1: IC50 Values of Common Wee1 Inhibitors
| Inhibitor | Wee1 IC50 (nM) | Known Off-Targets (IC50/Kd in nM) | Reference(s) |
| This compound | 0.98 | Not publicly available | [5][6][7] |
| AZD1775 (Adavosertib) | 5.2 | PLK1 (3.0), JAK2, JAK3 | [8] |
| PD0166285 | 24 | MYT1 (72), c-Src (9), PDGFRB (100), FGFR (430), CDK1 (100), EGFR (350) | [1][10] |
| Wee1/Chk1 Inhibitor | 97 | Chk1 (47), PKC (3400), CDK4 (3750) | [13] |
Signaling Pathways
Canonical Wee1 Signaling Pathway
Hypothesized Pathway for Unexpected G1 Arrest
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the desired duration. Include vehicle (DMSO) and other controls.
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use a low flow rate for better resolution.
-
Data Analysis: Use cell cycle analysis software to model the G1, S, and G2/M populations based on the DNA content histogram.
Protocol 2: Western Blot for G1 Cell Cycle Proteins
This protocol describes the detection of Cyclin D1 and phospho-Rb by Western blot.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
By following these troubleshooting guides and protocols, researchers can better understand and resolve unexpected cell cycle arrest observed with this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wee1-IN-8 and Other Wee1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Wee1-IN-8 and other Wee1 kinase inhibitors. Our goal is to help you address common issues and sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Wee1 inhibitors like this compound?
A1: Wee1 is a tyrosine kinase that acts as a critical gatekeeper for the G2/M cell cycle checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing cells from entering mitosis, particularly in the presence of DNA damage.[1][2] Wee1 inhibitors block this activity, leading to premature mitotic entry with unrepaired DNA, which can result in a process called mitotic catastrophe and subsequent cell death.[1][3] This is particularly effective in cancer cells with a defective G1 checkpoint (often due to p53 mutations), as they are more reliant on the G2/M checkpoint for survival.[3][4]
Q2: Why do I see significant variability in the IC50 values of this compound across different cancer cell lines?
A2: Variability in IC50 values is common and can be attributed to several factors:
-
Genetic Background of Cell Lines: The sensitivity of cancer cells to Wee1 inhibitors is highly dependent on their genetic makeup. A key determinant is the status of the p53 tumor suppressor gene.[3] Cells with mutated or deficient p53 often exhibit greater sensitivity to Wee1 inhibition because they lack a functional G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair.[3][4]
-
Compensatory Signaling Pathways: Cancer cells can develop resistance through the upregulation of parallel signaling pathways.[5][6]
-
Off-Target Effects: While designed to be specific, kinase inhibitors can have off-target effects that vary between cell lines, contributing to different phenotypic outcomes.[4][7]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, preclinical and clinical studies have shown that Wee1 inhibitors can act synergistically with DNA-damaging agents like chemotherapy and radiation.[1][8] By abrogating the G2/M checkpoint, Wee1 inhibitors prevent cancer cells from repairing the DNA damage induced by these therapies, thereby enhancing their cytotoxic effects.[1] Combination with other targeted therapies, such as ATR inhibitors, has also shown promise.[7]
Q4: What are the potential off-target effects of Wee1 inhibitors?
A4: While newer Wee1 inhibitors are designed for high selectivity, off-target effects can still occur and may contribute to toxicity.[9] For instance, the well-studied Wee1 inhibitor AZD1775 has been reported to also inhibit other kinases like PLK1, which may contribute to side effects such as myelosuppression.[10] It is crucial to consider potential off-target effects when interpreting experimental results.
Troubleshooting Guides
This section provides guidance on common experimental issues and sources of variability.
Issue 1: High Variability Between Experimental Replicates in Cell Viability Assays
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Maintain consistent technique across all wells and plates. |
| Inconsistent Cell Seeding Density | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before seeding. |
| Edge Effects in Multi-well Plates | To minimize evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental samples. Ensure proper humidification in the incubator. |
| Variability in Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound in the solvent (e.g., DMSO) before diluting in culture medium. Note that moisture-absorbing DMSO can reduce the solubility of some inhibitors.[11] |
| Inconsistent Incubation Times | Standardize the incubation time with the inhibitor across all experiments. For longer incubation periods, consider the stability of the compound in the culture medium. |
Issue 2: Inconsistent Results in Flow Cytometry for Cell Cycle Analysis
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cell Fixation and Permeabilization | Use high-quality, methanol-free formaldehyde (B43269) for fixation to prevent protein loss. When using methanol (B129727) for permeabilization, chill cells on ice and add ice-cold methanol dropwise while gently vortexing to avoid cellular shock. |
| Cell Clumping | Ensure a single-cell suspension before staining by gentle pipetting or filtering through a cell strainer. |
| Incorrect Gating Strategy | Use appropriate controls (e.g., unstained cells, single-stain controls) to set up gates correctly. |
| Antibody Concentration | Titrate antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Instrument Settings | Ensure lasers are properly aligned and use consistent instrument settings between experiments. |
Issue 3: Difficulty in Detecting Changes in CDK1 Phosphorylation by Western Blot
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation states. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of CDK1 (p-CDK1 Tyr15). |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. |
| Timing of Sample Collection | The effect of Wee1 inhibitors on CDK1 phosphorylation can be transient. Perform a time-course experiment to determine the optimal time point for observing the maximum effect. |
Data Presentation: Variability in Wee1 Inhibitor IC50 Values
The following table summarizes IC50 values for the Wee1 inhibitor AZD1775 in various cancer cell lines, illustrating the inherent variability based on cell type. Note: Data for this compound is limited; these values for a well-characterized Wee1 inhibitor are provided for illustrative purposes.
| Cell Line | Cancer Type | p53 Status | AZD1775 IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | Mutated | 184 | [12] |
| SW480 | Colorectal Cancer | Mutated | 140 | [13] |
| A549 | Lung Cancer | Wild-type | ~600-750 (with ATR inhibitor) | [14] |
| H460 | Lung Cancer | Wild-type | ~600-750 (with ATR inhibitor) | [14] |
| H1975 | Lung Cancer | Mutated | ~100 (with ATR inhibitor) | [14] |
| SW900 | Lung Cancer | Mutated | ~100 (with ATR inhibitor) | [14] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Interpretation: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Western Blot for p-CDK1 (Tyr15)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total CDK1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of the G2/M checkpoint regulation by Wee1 and the mechanism of action of Wee1 inhibitors.
Caption: A general experimental workflow for studying the effects of this compound, highlighting key steps and decision points.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 4. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The efficacy and safety of ATR inhibitors in the treatment of solid tumors: a systematic review and meta-analysis [frontiersin.org]
- 7. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 10. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 14. mdpi.com [mdpi.com]
impact of serum concentration on Wee1-IN-8 activity
Welcome to the technical support center for Wee1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Wee1 inhibitors like this compound?
Wee1 is a nuclear protein kinase that acts as a critical gatekeeper for the G2/M cell cycle checkpoint.[1][2] Its primary role is to inactivate the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex by phosphorylating the Tyr15 residue on CDK1.[1][3] This inhibitory phosphorylation prevents cells from entering mitosis, providing time for DNA repair if damage is present.[4][5]
Wee1 inhibitors, such as this compound, block this kinase activity. By preventing the inhibitory phosphorylation of CDK1, the inhibitor forces cells, particularly those with existing DNA damage (a common characteristic of cancer cells), to enter mitosis prematurely.[2] This leads to a phenomenon known as "mitotic catastrophe," where the cell attempts to divide with damaged DNA, ultimately resulting in apoptosis (programmed cell death).[1][6]
Q2: Why is my Wee1 inhibitor less potent (i.e., has a higher IC50) in media containing Fetal Bovine Serum (FBS)?
This is a common phenomenon known as the "serum shift." Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind to these serum proteins.[7] This binding sequesters the inhibitor, reducing the free concentration of the compound available to enter the cells and engage with its target, the Wee1 kinase.[7][8] Consequently, a higher total concentration of the inhibitor is required to achieve the same biological effect, leading to an increase in the apparent half-maximal inhibitory concentration (IC50).[7]
Q3: What is the typical IC50 shift I should expect when using different serum concentrations?
The magnitude of the IC50 shift is dependent on the specific inhibitor and its affinity for serum proteins. While specific data for this compound is not publicly available, the effect can be substantial. For highly protein-bound compounds, the IC50 value can increase several-fold as the serum concentration rises.[7][8] The following table provides an illustrative example of how the IC50 of a kinase inhibitor might change with varying FBS concentrations.
Table 1: Illustrative Impact of Serum Concentration on Inhibitor IC50
| FBS Concentration | Illustrative IC50 (nM) | Fold Change (vs. 0.5% FBS) | Rationale |
| 0.5% | 50 | 1.0x | Minimal protein binding allows for a higher free drug concentration. |
| 2% | 150 | 3.0x | Increased serum proteins bind to the inhibitor, reducing its availability. |
| 5% | 400 | 8.0x | The apparent potency continues to decrease as more inhibitor is sequestered.[7] |
| 10% | 950 | 19.0x | At standard culture conditions, a significantly higher concentration is needed.[7] |
| Note: These values are for illustrative purposes to demonstrate a common trend and are not actual data for this compound. |
Q4: How can I mitigate or account for the impact of serum in my experiments?
To ensure consistency and accurately interpret your data, consider the following strategies:
-
Use Reduced Serum: If your cell line can be maintained in low-serum media (e.g., 0.5-2% FBS), this will minimize the protein binding effect.
-
Maintain Consistency: Use the same concentration and, if possible, the same manufacturing lot of FBS for all related experiments to ensure reproducibility.
-
Perform a Serum-Shift Assay: Conduct your dose-response experiment in parallel using several different serum concentrations (e.g., 0.5%, 2%, 5%, 10%). This will allow you to quantify the impact of serum on your compound's activity.
-
Report Serum Concentration: Always report the serum concentration used when publishing IC50 values, as it is a critical experimental parameter.
Q5: What are the key downstream biomarkers to confirm Wee1 inhibition in my cells?
Confirmation of Wee1 target engagement in a cellular context is crucial. The most direct and widely accepted biomarker is the phosphorylation status of its primary substrate, CDK1.
-
Primary Biomarker: A decrease in the phosphorylation of CDK1 at Tyrosine 15 (p-CDK1 Tyr15). This indicates the inhibitor is successfully blocking Wee1 activity.[1][6]
-
Secondary Markers:
Signaling Pathway & Workflow Diagrams
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Caption: Experimental workflow for a serum-shift IC50 assay.
Troubleshooting Guides
Issue 1: The observed IC50 value is much higher than expected.
| Potential Cause | Recommended Solution |
| Serum Protein Binding | This is the most common cause. High serum levels reduce the free inhibitor concentration. Action: Perform the experiment in media with a lower FBS concentration (e.g., 0.5-2%) or conduct a serum-shift assay to quantify the effect.[7] |
| Compound Precipitation | The inhibitor may not be fully soluble in the final assay medium, especially at high concentrations. Action: Prepare fresh stock solutions in 100% DMSO. Visually inspect the wells of your highest concentrations under a microscope for any signs of precipitation.[10] |
| Sub-optimal Cell Health or Density | Cells that are overly confluent, have a high passage number, or are unhealthy may respond differently to inhibitors. Action: Ensure you are using cells within a consistent, low passage number range. Optimize your initial seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Compound Degradation | Repeated freeze-thaw cycles of the stock solution or prolonged storage of diluted solutions can lead to compound degradation. Action: Aliquot your DMSO stock upon receipt to minimize freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 2: There is high variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small volume errors, especially with concentrated stock solutions, can lead to large variations in the final concentration. Action: Ensure all pipettes are properly calibrated. For viscous solutions like 100% DMSO, consider using reverse pipetting. Prepare a master mix for each concentration to be added across replicate wells.[10][11] |
| "Edge Effects" in Microplates | The outer wells of a 96- or 384-well plate are prone to faster evaporation, which can concentrate the drug and affect cell growth. Action: Avoid using the outermost rows and columns for experimental data. Instead, fill these "moat" wells with sterile water or PBS to help maintain humidity across the plate.[10][11] |
| Inconsistent Cell Seeding | A non-homogenous cell suspension will result in different numbers of cells per well, leading to variable results. Action: Ensure cells are thoroughly re-suspended into a single-cell suspension before plating. Mix the cell suspension gently between plating rows to prevent settling. |
| Inadequate Reagent Mixing | Failure to properly mix the plate after adding the compound or viability reagent can create concentration gradients. Action: After adding reagents, gently tap or briefly orbitally shake the plate to ensure thorough mixing without disturbing the cell monolayer. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a method for determining the IC50 of this compound using a luminescence-based cell viability assay (e.g., Promega CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Culture medium with desired FBS concentration
-
This compound powder and 100% DMSO
-
Sterile 96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescence Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the desired seeding density in pre-warmed culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.[9]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations of your desired final concentrations.
-
-
Cell Treatment:
-
Carefully remove the media from the wells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.
-
Incubate the plate for the desired treatment period (e.g., 72-96 hours) at 37°C, 5% CO₂.[12]
-
-
Assay and Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control signal as 100% viability and a "no cells" or "lysis" control as 0% viability.
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for p-CDK1 (Tyr15)
This protocol outlines the detection of Wee1 target inhibition by measuring the phosphorylation of CDK1.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Table 2: Key Primary Antibodies for Wee1 Pathway Analysis
| Primary Antibody | Expected Change with Wee1 Inhibition | Purpose |
| p-CDK1 (Tyr15) | Decrease | Direct marker of Wee1 target engagement.[6] |
| Total CDK1 | No Change | Loading control for p-CDK1. |
| γH2AX | Increase | Marker of DNA damage.[9] |
| Cleaved PARP | Increase | Marker of apoptosis.[6] |
| β-Actin / GAPDH | No Change | Overall protein loading control. |
Methodology:
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CDK1 Tyr15) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities, normalizing the p-CDK1 signal to total CDK1 or a loading control like β-Actin.
-
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Wee1-IN-8 vs. AZD1775 (Adavosertib): A Comparative Efficacy Guide
In the landscape of targeted cancer therapy, inhibitors of the Wee1 kinase have emerged as a promising strategy, particularly for tumors with deficiencies in the G1 checkpoint, often associated with p53 mutations. This guide provides a detailed comparison of two notable Wee1 inhibitors: Wee1-IN-8 and the clinical-stage compound AZD1775 (adavosertib). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies supported by experimental data.
Biochemical Potency
A primary measure of a drug's efficacy is its ability to inhibit its target enzyme. In biochemical assays, both this compound and AZD1775 have demonstrated potent inhibition of the Wee1 kinase. This compound, also identified as Compound 55 in patent literature, exhibits a half-maximal inhibitory concentration (IC50) of 0.98 nM[1]. AZD1775, a well-characterized Wee1 inhibitor, has a reported IC50 of 5.2 nM in a cell-free assay[2]. These values indicate that both compounds are highly potent inhibitors of the Wee1 kinase at the biochemical level, with this compound showing a slight advantage in this specific assay.
| Inhibitor | Target | IC50 (nM) |
| This compound | Wee1 | 0.98[1] |
| AZD1775 (Adavosertib) | Wee1 | 5.2[2] |
Cellular Activity: Anti-proliferative Effects
The efficacy of a drug in a cellular context is a critical indicator of its potential therapeutic value. The anti-proliferative activity of this compound and AZD1775 has been evaluated in various cancer cell lines.
This compound
Data from patent WO2020192581A1 details the in vitro anti-proliferative activity of this compound (referred to as Compound 55) across a panel of human cancer cell lines, with efficacy measured as the concentration required for 50% growth inhibition (GI50).
| Cell Line | Cancer Type | GI50 (nM) |
| KARPAS-422 | Lymphoma | 4.3 |
| MV-4-11 | Acute Myeloid Leukemia | 1.8 |
| OCI-AML2 | Acute Myeloid Leukemia | 3.3 |
| OCI-AML3 | Acute Myeloid Leukemia | 2.5 |
| U2OS | Osteosarcoma | 3.5 |
AZD1775 (Adavosertib)
AZD1775 has been extensively studied, and its cellular efficacy has been reported in numerous publications. The half-maximal effective concentration (EC50) or IC50 for cell viability has been determined in a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| SW480 | Colorectal Cancer | 140 | [3] |
| HT-29 | Colorectal Cancer | 185 | [3] |
| HT29 | Colorectal Cancer | 184 | [4] |
| A427 | Non-Small Cell Lung Cancer | 116 | |
| H322 | Non-Small Cell Lung Cancer | <1000 | [5] |
| H1648 | Non-Small Cell Lung Cancer | ~10-fold less sensitive than H322 | [5] |
| FLO1 | Esophageal Cancer | 300-600 | [1] |
| OE33 | Esophageal Cancer | 300-600 | [1] |
It is important to note that direct comparison of GI50 and IC50/EC50 values across different studies should be done with caution due to variations in experimental protocols, such as cell seeding density, treatment duration, and the specific viability assay used.
In Vivo Efficacy
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of drug candidates.
AZD1775 (Adavosertib)
The in vivo efficacy of AZD1775 has been demonstrated in various xenograft models. For instance, in an esophageal cancer xenograft model using FLO1 and OE33 cells, the combination of AZD1775 (50 mg/kg, twice daily) and radiation (4 Gy) resulted in marked and sustained tumor regression[1]. As a single agent, AZD1775 has shown tumor growth inhibition in models of non-small cell lung cancer and colorectal cancer. In a U2OS osteosarcoma xenograft model with SETD2 deficiency, AZD1775 treatment led to a significant reduction in tumor growth[6]. In mice with acute myeloid leukemia, the combination of AZD1775 and cytarabine (B982) was well-tolerated and enhanced the anti-leukemic effects, leading to prolonged survival[7].
As of the latest information available, detailed in vivo efficacy data for this compound from peer-reviewed publications is not as extensively documented as for AZD1775.
Experimental Protocols
Biochemical Wee1 Kinase Assay (General Protocol)
A typical biochemical assay to determine the IC50 of a Wee1 inhibitor involves the following steps:
-
Reagents : Recombinant human Wee1 kinase, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), ATP (often radiolabeled, such as [γ-³³P]ATP), and the test compounds (this compound or AZD1775) at various concentrations.
-
Reaction : The kinase reaction is initiated by mixing the Wee1 enzyme, substrate, and ATP in a reaction buffer. The test compound is included at a range of concentrations.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection : The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (General Protocol)
The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using assays like the MTT, MTS, or CellTiter-Glo assay. A general protocol is as follows:
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of the test compound (this compound or AZD1775) or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement : A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions. This reagent is converted into a detectable product by metabolically active cells.
-
Data Acquisition : The absorbance or luminescence is measured using a plate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the vehicle-treated control. The GI50, IC50, or EC50 value is calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study (General Protocol)
A typical xenograft study to evaluate in vivo efficacy involves these steps:
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Mice are randomized into different treatment groups: vehicle control, test compound alone (e.g., AZD1775), standard-of-care chemotherapy, or a combination of the test compound and chemotherapy. The compounds are administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring : The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis : Tumor growth curves are plotted for each treatment group. The anti-tumor efficacy is often expressed as tumor growth inhibition (TGI). Statistical analysis is performed to determine the significance of the differences between treatment groups.
Visualizations
Caption: Wee1 signaling pathway and points of intervention by this compound and AZD1775.
Caption: Comparative experimental workflow for evaluating Wee1 inhibitor efficacy.
References
- 1. ijbs.com [ijbs.com]
- 2. mdpi.com [mdpi.com]
- 3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Wee1 Inhibitors: Wee1-IN-8 and ZN-c3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two notable Wee1 inhibitors, Wee1-IN-8 and ZN-c3 (azenosertib). Understanding the selectivity of these small molecules is crucial for interpreting experimental results and predicting potential on- and off-target effects in preclinical and clinical settings. This document summarizes available quantitative data, presents detailed experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Wee1 Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 provides time for DNA repair, thus maintaining genomic stability.[1][3] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival.[4] Inhibition of Wee1 in such cancer cells can lead to premature mitotic entry with unrepaired DNA, resulting in mitotic catastrophe and apoptosis, making it an attractive therapeutic strategy.[5]
Kinase Selectivity Profiles
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. A highly selective inhibitor minimizes off-target effects, reducing potential toxicity.
ZN-c3 (Azenosertib)
ZN-c3 is a potent and highly selective Wee1 inhibitor currently in clinical development.[5][6][7] It has been profiled against a large panel of over 470 kinases and has demonstrated a superior selectivity profile compared to the first-generation Wee1 inhibitor, AZD1775.[5][8]
Key Selectivity Data for ZN-c3:
| Target | IC50 (nM) | Fold Selectivity vs. Wee1 |
| Wee1 | 3.8 - 3.9 | - |
| PLK1 | 227 | ~60-fold |
Data compiled from multiple sources.[9][10][11]
ZN-c3 significantly inhibited only five other kinases in a broad kinase panel: EGFR, PLK1, MAP3K3, NEK1, and LCK, with a more than 10-fold higher selectivity for Wee1 over any of these off-target kinases.[8]
This compound
Experimental Protocols for Determining Kinase Selectivity
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for biochemical and cellular assays commonly used to determine the selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When both are bound, Förster Resonance Energy Transfer (FRET) occurs. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[12]
Experimental Workflow:
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound or ZN-c3) in an appropriate buffer containing DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[15]
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Excite at approximately 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[12]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify and quantify the engagement of a compound with its target protein within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA®, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[16][17]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentrations of the test inhibitor or vehicle (DMSO) and incubate under normal culture conditions to allow for compound entry and target binding.[16]
-
Heating: After incubation, harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[16]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[16]
-
Protein Quantification: Collect the supernatant and determine the amount of soluble Wee1 protein using a specific antibody-based method like Western blotting or an immunoassay.
-
Data Analysis: Quantify the signal for the soluble Wee1 protein at each temperature. Plot the normalized signal against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target engagement.
Wee1 Signaling Pathway
Understanding the signaling context of Wee1 is essential for interpreting the effects of its inhibition. Wee1 is a key node in the cell cycle control network.
Caption: Simplified Wee1 signaling pathway in the G2/M checkpoint.
Conclusion
This guide provides a comparative overview of the selectivity of this compound and ZN-c3. ZN-c3 has been demonstrated to be a highly selective Wee1 inhibitor with a well-characterized off-target profile. In contrast, comprehensive selectivity data for this compound is not widely available, highlighting the need for further characterization. The provided experimental protocols for biochemical and cellular assays offer a framework for researchers to independently assess the selectivity and target engagement of these and other kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for the rigorous interpretation of research findings and for the advancement of selective kinase inhibitors in drug development.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. annualreviews.org [annualreviews.org]
Validating Wee1-IN-8 Results with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for studying the function of the Wee1 kinase: the small molecule inhibitor Wee1-IN-8 and siRNA-mediated knockdown. Both techniques are pivotal for validating Wee1 as a therapeutic target in oncology. This document offers detailed experimental protocols and presents comparative data to assist researchers in designing and interpreting their experiments.
Introduction to Wee1 Inhibition
Wee1 is a crucial nuclear kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[1] It prevents cells with DNA damage from entering mitosis by applying an inhibitory phosphorylation on cyclin-dependent kinase 1 (CDK1).[1][2] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival.[3][4] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA into premature mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptotic cell death.[1][2][3] This makes Wee1 an attractive target for cancer therapy.
This compound is a chemical inhibitor that targets the ATP-binding pocket of the Wee1 kinase, effectively blocking its catalytic activity. In contrast, siRNA (small interfering RNA) knockdown is a genetic method that utilizes the cell's own RNA interference (RNAi) machinery to degrade Wee1 mRNA, thereby preventing its translation into protein. Validating the phenotypic results of a chemical inhibitor with a genetic method like siRNA is a gold standard in target validation, as it helps to confirm that the observed effects are indeed due to the inhibition of the intended target and not due to off-target effects of the compound.
Comparative Data Summary
The following table summarizes the expected outcomes when treating cancer cells with this compound versus Wee1 siRNA. The data presented are representative of typical results observed in relevant cancer cell lines (e.g., p53-deficient lines).
| Parameter | This compound Treatment | Wee1 siRNA Knockdown | Rationale |
| Wee1 Protein Level | No significant change | >70% reduction | Inhibitor blocks activity, not expression; siRNA degrades mRNA. |
| p-CDK1 (Tyr15) | Significant decrease | Significant decrease | Both methods abrogate Wee1's ability to phosphorylate its primary substrate, CDK1. |
| Cell Viability (IC50) | Dose-dependent decrease | Significant decrease | Both methods lead to cell death, but the potency of the inhibitor is measured by IC50. |
| Apoptosis | Significant increase | Significant increase | Forced mitotic entry with damaged DNA triggers apoptosis. |
| G2/M Phase Arrest | Abrogation of arrest | Abrogation of arrest | Both methods override the G2/M checkpoint. |
| S-Phase Arrest | Potential increase | Potential increase | Wee1 also plays a role in stabilizing replication forks; its inhibition can lead to S-phase stress. |
| PARP Cleavage | Increase in 89 kDa fragment | Increase in 89 kDa fragment | A key marker of apoptosis, indicating caspase activation. |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the Wee1 signaling pathway and the general experimental workflow for comparing this compound and Wee1 siRNA.
Caption: The Wee1 signaling pathway in response to DNA damage and its abrogation by this compound or siRNA.
Caption: A generalized workflow for the direct comparison of this compound and Wee1 siRNA effects.
Experimental Protocols
Below are detailed protocols for the key experiments involved in this comparative analysis.
Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line of interest (e.g., HeLa, OVCAR-3, or another p53-deficient line) in the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and approximately 50-70% confluent at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Wee1 siRNA Transfection:
-
Prepare two separate tubes: one with diluted siRNA (e.g., 20-50 nM final concentration of Wee1 siRNA or a non-targeting control siRNA in serum-free medium) and another with a diluted lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells in a complete culture medium.
-
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2 before proceeding to endpoint assays.
Western Blot Analysis
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Wee1, phospho-CDK1 (Tyr15), cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described in Protocol 1.
-
MTT Addition: After the 48-72 hour incubation, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: Following treatment in 6-well plates, collect both the floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Wee1 siRNA are effective tools for interrogating the function of Wee1 kinase. A direct comparison of their effects on key cellular processes such as cell viability, apoptosis, and cell cycle progression is crucial for validating on-target activity. The protocols and comparative data provided in this guide are intended to facilitate the design and execution of robust experiments aimed at confirming the role of Wee1 in cancer cell biology and its potential as a therapeutic target. The congruence of data from both the chemical inhibitor and the genetic knockdown approach provides strong evidence for the specific role of Wee1 in the observed cellular phenotypes.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Cross-Validation of WEE1 Inhibition Across Diverse Cancer Cell Lines: A Comparative Guide
An objective analysis of the experimental data supporting the role of WEE1 inhibitors in oncology, with a focus on the extensively studied inhibitor AZD1775 (MK-1775), to guide researchers and drug development professionals.
The protein kinase WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] Its inhibition is a promising therapeutic strategy, particularly in cancers with a high degree of replication stress and compromised DNA damage repair mechanisms, often associated with p53 mutations.[3] By blocking WEE1, cancer cells with damaged DNA are forced prematurely into mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[3] This guide provides a comparative overview of the findings related to WEE1 inhibition, primarily focusing on the well-documented inhibitor AZD1775 (formerly MK-1775), across various cancer cell lines, supported by experimental data and detailed methodologies. While the specific inhibitor "Wee1-IN-8" did not yield dedicated research in initial searches, the principles and findings from studies on prominent WEE1 inhibitors like AZD1775 offer valuable insights into the cross-validation of this therapeutic approach.
Comparative Efficacy of WEE1 Inhibition in Different Cancer Cell Lines
The response to WEE1 inhibition can vary significantly between different cancer cell lines, influenced by factors such as their genetic background, particularly the status of the p53 tumor suppressor gene.
Table 1: Differential Effects of WEE1 Inhibition on Cell Viability and Synergy
| Cell Line | Cancer Type | p53 Status | WEE1 Inhibitor | Key Findings | Reference(s) |
| U2OS | Osteosarcoma | Wild-Type | MK-1775 (AZD1775) & VE-822 (ATR inhibitor) | Strong synergistic reduction in cell viability; correlated with a synergistic induction of DNA damage in the S-phase. | [4][5] |
| H460, A549, H1975, SW900 | Lung Cancer | Various | MK-1775 (AZD1775) & VE-822 (ATR inhibitor) | Variable and lesser synergistic effects on cell viability compared to U2OS. Did not show a strong correlation with S-phase DNA damage induction. | [5] |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | Wild-Type & Mutant | MK-1775 (AZD1775) & Cytarabine | Synergistic inhibition of proliferation was observed in all AML cell lines tested, irrespective of p53 functionality. | [6] |
| OCIP23 | Pancreatic Cancer | Not Specified | MK-1775 (AZD1775) | Treatment led to the loss of Cdk1 tyrosine-15 phosphorylation, decreased Wee1 expression, and increased PARP cleavage, indicating apoptosis. | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | Not Specified | AZD1775 | Significantly inhibited cell proliferation and induced apoptosis and cell cycle arrest. The combination with paclitaxel (B517696) was more effective than paclitaxel alone. | [8] |
| Urothelial Carcinoma (UC) cell lines | Urothelial Carcinoma | Mutant | AZD-1775 & Cisplatin (B142131) | Enhanced the anticancer activity of cisplatin by increasing cellular apoptosis and inhibiting the G2/M checkpoint. | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WEE1 signaling pathway and a typical experimental workflow for evaluating WEE1 inhibitors.
Detailed Experimental Protocols
A summary of common methodologies used in the evaluation of WEE1 inhibitors is provided below.
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the WEE1 inhibitor, a combination agent, or vehicle control.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.[10]
-
2. Clonogenic Survival Assay
-
Principle: Assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.
-
Protocol:
-
Plate a known number of cells in 6-well plates.
-
Treat with the WEE1 inhibitor and/or other agents for a defined period.
-
Remove the treatment, wash the cells, and add fresh media.
-
Incubate for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: Measures the DNA content of cells to determine their distribution in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Treat cells with the inhibitor(s) for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in each cell cycle phase using appropriate software.[11]
-
4. Immunoblotting
-
Principle: Detects specific proteins in a sample to assess the molecular effects of the inhibitor.
-
Protocol:
-
Treat cells and harvest cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., phospho-CDK1 (Tyr15), γH2AX, PARP).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The cross-validation of WEE1 inhibition, primarily through extensive studies on inhibitors like AZD1775, demonstrates a consistent mechanism of action involving the abrogation of the G2/M checkpoint and induction of mitotic catastrophe. However, the efficacy and synergistic potential of WEE1 inhibitors vary across different cancer cell lines. This variability underscores the importance of considering the specific genetic context of tumors, such as p53 status and dependencies on cell cycle checkpoints, when developing therapeutic strategies involving WEE1 inhibition. The provided data and protocols offer a foundational guide for researchers to design and interpret experiments aimed at further elucidating the role of WEE1 inhibitors in oncology.
References
- 1. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential Effects of Combined ATR/WEE1 Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytokinetic effects of Wee1 disruption in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Wee1 Inhibitors in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of pancreatic cancer therapy is evolving, with a growing focus on targeting the DNA damage response (DDR) pathway. One promising strategy is the inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By blocking Wee1, cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations common in pancreatic cancer), are forced into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and cell death.[1][2] This guide provides a head-to-head comparison of three key Wee1 inhibitors in clinical development: Adavosertib (AZD1775), Azenosertib (ZN-c3), and Debio 0123, with a focus on their application in pancreatic cancer.
Mechanism of Action: Targeting a Key Checkpoint
Wee1 kinase is a central gatekeeper of the cell cycle, preventing entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[3][4] In the presence of DNA damage, Wee1 activation allows time for repair before cell division. Many pancreatic cancers harbor mutations in the TP53 gene, leading to a dysfunctional G1 checkpoint and increased reliance on the G2/M checkpoint for DNA repair.[1] Wee1 inhibitors exploit this vulnerability by abrogating the G2/M checkpoint, leading to uncontrolled mitotic entry and selective killing of cancer cells.[1]
Comparative Overview of Wee1 Inhibitors
While direct head-to-head clinical trials in pancreatic cancer are limited, preclinical data and results from studies in other solid tumors provide a basis for comparison.
| Inhibitor | Developer | Key Features | Status in Pancreatic Cancer |
| Adavosertib (AZD1775) | AstraZeneca | First-in-class Wee1 inhibitor.[5] | Phase II clinical trials, often in combination with chemotherapy and radiation.[6] |
| Azenosertib (ZN-c3) | Zentalis Pharmaceuticals | Highly selective Wee1 inhibitor.[7][8] | Phase II clinical trial in combination with gemcitabine (B846).[9] |
| Debio 0123 | Debiopharm | Potent and highly selective Wee1 inhibitor with good brain penetration.[10] | Preclinical evaluation; Phase I/II trials in other solid tumors.[10][11] |
Preclinical Efficacy
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Lower values indicate higher potency.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Adavosertib (AZD1775) | Various Cancer Cell Lines | 5.2 | [5] |
| Azenosertib (ZN-c3) | Wee1 Kinase Assay | 3.9 | [7][8] |
| Debio 0123 | Wee1 Kinase Assay | Low nanomolar range | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Tumor Growth Inhibition
Studies using patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of Wee1 inhibitors, particularly in combination with other agents.
| Inhibitor Combination | Pancreatic Cancer Model | Key Findings | Reference |
| Adavosertib + Irinotecan/Capecitabine | PDX models (p53 mutated) | Significant tumor growth inhibition compared to single agents.[1] | [1][2] |
| Azenosertib + Gemcitabine | Preclinical models | Synergistic cytotoxicity observed. | [9] |
| Debio 0123 (monotherapy) | Solid tumor xenograft | Dose-dependent anti-tumor activity and tumor regression at 30 mg/kg.[12] | [12] |
Clinical Performance
Adavosertib (AZD1775) in Pancreatic Cancer
A notable Phase I/II clinical trial investigated Adavosertib in combination with gemcitabine and radiation for locally advanced pancreatic cancer.
| Parameter | Result | Reference |
| Recommended Phase II Dose | 150 mg/day | [13][14][15] |
| Median Overall Survival | 21.7 months | [13][14][15] |
| Median Progression-Free Survival | 9.4 months | [13][14][15] |
| Dose-Limiting Toxicities | Anorexia, nausea, fatigue | [13][14][15] |
These results are encouraging when compared to historical data for gemcitabine and radiation alone.[13][14][15]
Azenosertib (ZN-c3) and Debio 0123
Clinical data for Azenosertib and Debio 0123 specifically in pancreatic cancer are still emerging. A Phase II trial (NCT06015659) is currently evaluating Azenosertib in combination with gemcitabine for second-line advanced pancreatic cancer.[9] Debio 0123 is in Phase I/II trials for other advanced solid tumors, with a manageable safety profile observed in combination with carboplatin.[4][16]
Pharmacokinetics
| Inhibitor | Key Pharmacokinetic Properties | Reference |
| Adavosertib (AZD1775) | Oral administration. Food effect study showed increased exposure with a high-fat meal. | [17] |
| Azenosertib (ZN-c3) | Orally bioavailable. | [18] |
| Debio 0123 | Orally available. Plasma exposure increases proportionally with dose. Steady state achieved after 15-21 days. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used in the preclinical evaluation of Wee1 inhibitors.
In Vitro Cell Proliferation Assay
Methodology:
-
Cell Seeding: Pancreatic cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the Wee1 inhibitor, both as a single agent and in combination with other therapies (e.g., gemcitabine).
-
Incubation: Plates are incubated for a standard period, typically 72 hours, under controlled conditions.
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is then normalized to untreated controls to calculate the percentage of cell inhibition and determine the IC50 value.[2]
Patient-Derived Xenograft (PDX) Model
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a pancreatic cancer patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[19]
-
Tumor Growth and Passaging: Tumors are allowed to grow, and once they reach a certain size, they are harvested and can be passaged into subsequent generations of mice to expand the model.
-
Treatment Study: Once tumors in a cohort of mice reach a specified volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, Wee1 inhibitor alone, chemotherapy alone, combination therapy).[12]
-
Drug Administration: The Wee1 inhibitor is typically administered orally via gavage, while chemotherapy agents may be given intraperitoneally or intravenously, following a defined dosing schedule.[12]
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study concludes when tumors reach a predetermined endpoint, at which point tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[12]
Conclusion
Wee1 inhibitors represent a promising therapeutic strategy for pancreatic cancer, a disease with a high unmet medical need. Adavosertib has shown encouraging clinical activity in combination with standard therapies. Azenosertib and Debio 0123, with their high selectivity, are also advancing in clinical development. While direct comparative data is still limited, the available preclinical and clinical findings suggest that Wee1 inhibition is a valuable approach that warrants further investigation. Future studies, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these agents and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. debiopharm.com [debiopharm.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Facebook [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. benchchem.com [benchchem.com]
- 13. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. d-nb.info [d-nb.info]
- 18. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Dual Inhibition: A Comparative Guide on Wee1-IN-8 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of Wee1 kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors is emerging as a powerful and synergistic strategy in the fight against a variety of cancers. This guide provides an objective comparison of the performance of this combination therapy against single-agent treatments, supported by experimental data from preclinical and clinical studies. We delve into the underlying mechanisms of this synergy, present detailed experimental protocols, and offer visual representations of the key signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Unveiling the Synergy: How Wee1 and PARP Inhibitors Cripple Cancer Cells
The potent anti-tumor effect of combining Wee1 and PARP inhibitors stems from a synthetic lethal interaction. This occurs when the simultaneous inhibition of two separate molecular pathways is significantly more effective at killing cancer cells than the inhibition of either pathway alone.
PARP Inhibitors: Disrupting DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). PARP inhibitors block this repair process, leading to the accumulation of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancers with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs (such as those with BRCA1/2 mutations), the accumulation of DSBs is overwhelming and leads to cell death.[1][2]
Wee1 Inhibitors: Forcing Premature and Catastrophic Mitosis
Wee1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint.[3][4] It prevents cells from entering mitosis (M phase) if their DNA is damaged, allowing time for repair. By inhibiting Wee1, drugs like Wee1-IN-8 and the more extensively studied adavosertib (AZD1775), force cells with damaged DNA to prematurely enter mitosis. This leads to a process known as mitotic catastrophe, where the cell attempts to divide with a damaged genome, ultimately resulting in apoptosis (programmed cell death).[3][5]
The Synergistic Strike
The synergy between PARP and Wee1 inhibitors arises from a two-pronged attack on cancer cells:
-
Increased DNA Damage: PARP inhibitors significantly increase the level of DNA damage within cancer cells.[1][5]
-
Abrogation of a Key Defense Mechanism: This increased DNA damage makes the cancer cells highly dependent on the G2/M checkpoint for survival and repair. The Wee1 inhibitor then removes this crucial checkpoint, pushing the damaged cells into a fatal mitotic entry.[2][5]
Furthermore, some studies suggest that Wee1 inhibition can also impair the homologous recombination repair pathway, further sensitizing cancer cells to the effects of PARP inhibitors.[1][6]
Data Presentation: Quantitative Analysis of Synergistic Efficacy
The following tables summarize quantitative data from various preclinical studies, demonstrating the enhanced anti-tumor effects of combining a Wee1 inhibitor (primarily AZD1775) with a PARP inhibitor (primarily olaparib).
Table 1: In Vitro Cell Viability and Synergy in Cancer Cell Lines
| Cancer Type | Cell Line | Wee1 Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Combination Effect | Synergy (Combination Index - CI) | Reference |
| Triple Negative Breast Cancer | Multiple | AZD1775 | MK-4827 | Synergistic inhibition of cell survival | CI < 1.0 | [7] |
| Biliary Tract Cancer | SNU869 | AZD1775 (0.2 µM) | Olaparib (B1684210) (5 µM) | Significant decrease in cell viability compared to single agents | Not explicitly calculated, but synergy demonstrated | [5] |
| Medulloblastoma (SHH) | DAOY, UW228-3 | MK-1775 | BMN673 | Synergistic dose-dependent inhibition of viability | HSA scores > 10 | [8] |
| Acute Myeloid Leukemia | Multiple | AZD1775 | Olaparib | Synergistic reduction in cellular proliferation | Synergistic | [1] |
| Ovarian Cancer | Multiple | Adavosertib | Talazoparib | Synergistic reduction in cell viability | CI < 0.5 in 12 of 24 cell lines | [2] |
Note: A Combination Index (CI) less than 1.0 indicates a synergistic interaction. Higher HSA (Highest Single Agent) scores also indicate synergy.
Table 2: In Vitro Apoptosis Induction
| Cancer Type | Cell Line | Wee1 Inhibitor | PARP Inhibitor | % Apoptotic Cells (Combination) | % Apoptotic Cells (Single Agents) | Reference |
| Biliary Tract Cancer | SNU869, SNU308 | AZD1775 | Olaparib | Significantly increased | Modest increase with single agents | [5] |
| Acute Myeloid Leukemia | Multiple | AZD1775 | Olaparib | Enhanced apoptosis induction | Less apoptosis with single agents | [1][9] |
| Triple Negative Breast Cancer | MDA-MB-231 | AZD1775 | Olaparib | Increased apoptosis | Less apoptosis with single agents | [10] |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Xenograft Model | Wee1 Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| Triple Negative Breast Cancer | SUM149 | AZD1775 | MK-4827 | Synergistic tumor growth inhibition and significant survival benefit | [7] |
| Biliary Tract Cancer | SNU869 | AZD1775 | Olaparib | Significantly reduced tumor growth compared to monotherapy | [5] |
| Small Cell Lung Cancer | Patient-Derived (CDX) | AZD1775 | Olaparib | Superior efficacy to standard chemotherapy, with cures in one model | [11][12] |
| Pancreatic Cancer | MiaPaCa-2 | AZD1775 | Olaparib | Highly significant radiosensitization and tumor growth delay | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the synergistic effects of Wee1 and PARP inhibitors.
Cell Viability Assays
These assays are fundamental to determining the cytotoxic effects of the inhibitors, both alone and in combination.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5]
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and incubate overnight to allow for attachment.
-
Treat the cells with various concentrations of the Wee1 inhibitor, PARP inhibitor, or the combination, and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. WST-1 (Water-Soluble Tetrazolium Salt) Assay [8]
-
Principle: Similar to the MTT assay, WST-1 is cleaved to a soluble formazan by metabolically active cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add WST-1 reagent to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assays
These assays quantify the extent of programmed cell death induced by the drug treatments.
1. Annexin V and Propidium Iodide (PI) Staining [5][13]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the inhibitors as described for the viability assays.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the combination therapy in a living organism.
1. Subcutaneous Xenograft Model [5]
-
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice, where they form tumors. The effect of drug treatments on tumor growth can then be monitored.
-
Protocol:
-
Inject a specific number of cancer cells (e.g., 1 x 10^7) subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 150-250 mm³).
-
Randomize the mice into different treatment groups: vehicle control, Wee1 inhibitor alone, PARP inhibitor alone, and the combination.
-
Administer the drugs according to a predetermined schedule and dosage (e.g., oral gavage, 5 days on/2 days off).
-
Measure tumor volume and body weight regularly (e.g., every other day). Tumor volume can be calculated using the formula: (width² x length)/2.
-
Continue the treatment for a specified duration or until tumors reach a predetermined maximum size.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of PARP and Wee1 inhibitors.
Caption: General experimental workflow for evaluating synergy.
References
- 1. A small molecule inhibitor of WEE1, AZD1775, synergizes with olaparib by impairing homologous recombination and enhancing DNA damage and apoptosis in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Replicative Stress and DNA Repair by Combining PARP and Wee1 Kinase Inhibitors Is Synergistic in Triple Negative Breast Cancers with Cyclin E or BRCA1 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of PARP and WEE1 inhibitors in vitro: Potential for use in the treatment of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small-Molecule Inhibitor of WEE1, AZD1775, Synergizes with Olaparib by Impairing Homologous Recombination and Enhancing DNA Damage and Apoptosis in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined PARP and WEE1 inhibition triggers anti-tumor immune response in BRCA1/2 wildtype triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Comparative Guide to G2/M Checkpoint Inhibitors: Profiling Wee1-IN-8 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The G2/M checkpoint is a critical regulator of the cell cycle, ensuring that cells with damaged DNA do not proceed into mitosis. This checkpoint is frequently exploited by cancer cells, which often have defects in the G1 checkpoint, making them highly reliant on the G2/M checkpoint for survival. Consequently, inhibitors of the G2/M checkpoint have emerged as a promising class of anti-cancer therapeutics. This guide provides a comparative analysis of Wee1-IN-8 and other significant G2/M checkpoint inhibitors, with a focus on Wee1 kinase inhibitors, supported by available experimental data.
While "this compound" is mentioned in the scientific literature as a Wee1 kinase inhibitor under development, detailed public information regarding its specific chemical structure, potency, and preclinical data is not yet available. Therefore, this guide will focus on a comparison of well-characterized Wee1 inhibitors, providing a framework for evaluating emerging compounds like this compound as more data becomes accessible.
Mechanism of Action: Targeting the Gatekeeper of Mitosis
Wee1 kinase is a key negative regulator of the G2/M transition. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing entry into mitosis.[1] Inhibition of Wee1 leads to the accumulation of active CDK1, forcing cells to prematurely enter mitosis with unrepaired DNA, a process that can lead to mitotic catastrophe and apoptosis.[1] This is particularly effective in cancer cells with a defective p53-mediated G1 checkpoint, as they are solely dependent on the G2/M checkpoint for DNA repair before cell division.
Other kinases, such as CHK1, also play a crucial role in the G2/M checkpoint, representing an alternative but related target for therapeutic intervention.
Quantitative Comparison of G2/M Checkpoint Inhibitors
The following table summarizes the in vitro potency of several key G2/M checkpoint inhibitors, primarily targeting Wee1 kinase. This data is essential for comparing the intrinsic activity of these compounds.
| Inhibitor Name(s) | Target(s) | IC50 (nM) | Ki (nM) | Notes |
| Adavosertib (AZD1775, MK-1775) | Wee1 | 5.2 | - | A well-characterized, first-in-class Wee1 inhibitor that has undergone extensive preclinical and clinical investigation.[2][3] |
| Debio 0123 (Zedoresertib, WEE1-IN-5) | Wee1 | 0.8 | 0.1 | A highly potent and selective Wee1 inhibitor.[2][4] |
| Azenosertib (ZN-c3) | Wee1 | 3.9 | - | An orally active and selective Wee1 inhibitor.[2][3] |
| PD0166285 | Wee1, Chk1 | 24 (Wee1), 72 (Myt1), 3433 (Chk1) | - | A dual inhibitor of Wee1 and Chk1.[2][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
On-Target Activity of Wee1-IN-8: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Wee1-IN-8 and Adavosertib (AZD1775)
The strategic targeting of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising avenue in oncology research. This guide provides a detailed comparison of the on-target activity of this compound, a novel Wee1 inhibitor, with the well-characterized inhibitor Adavosertib (AZD1775, also known as MK-1775). This objective analysis is supported by available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Biochemical Potency and On-Target Activity
The primary measure of a kinase inhibitor's on-target activity is its ability to inhibit the enzymatic function of its target protein. Biochemical assays are employed to quantify this inhibition, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (WEE1-IN-14) | Wee1 | ADP-Glo Kinase Assay | 1.0 |
| Adavosertib (AZD1775) | Wee1 | Cell-free assay | 5.2 |
This table summarizes the biochemical potency of this compound and Adavosertib against the Wee1 kinase.
This compound (referred to in some sources as WEE1-IN-14) demonstrates potent inhibition of the Wee1 kinase with a reported IC50 of 1.0 nM in an ADP-Glo kinase assay. Adavosertib, a first-in-class Wee1 inhibitor that has undergone extensive clinical investigation, exhibits a slightly lower potency with a reported IC50 of 5.2 nM in a cell-free assay[1].
Kinase Selectivity Profile
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. Kinome-wide screening is a crucial tool for assessing the selectivity of an inhibitor against a broad panel of kinases.
Adavosertib (AZD1775) Kinome Scan Results:
A kinome scan of Adavosertib (0.5 µM) revealed inhibitory activity against several other kinases besides Wee1 and its close homolog Wee2. Notably, Adavosertib demonstrated equipotent binding to Polo-like kinase 1 (PLK1), with dissociation constants (Kd) of 3.2 nM for Wee1, 3.9 nM for Wee2, and 3.0 nM for PLK1[2]. The scan also indicated activity against PLK2, PLK3, JAK2, and JAK3[2]. This off-target activity, particularly against the PLK family, is an important consideration in experimental design and data interpretation.
This compound Kinase Selectivity:
Currently, a comprehensive public kinome scan or selectivity panel data for this compound is not available. Therefore, a direct comparison of its selectivity profile against that of Adavosertib cannot be definitively made at this time. Researchers should exercise caution and consider the possibility of off-target effects when using this compound.
Cellular On-Target Activity
Confirmation of on-target activity within a cellular context is essential. This is often assessed by measuring the phosphorylation status of a direct downstream substrate of the target kinase. For Wee1, a key substrate is CDC2 (also known as CDK1), which is inhibited by Wee1-mediated phosphorylation at Tyrosine 15 (Tyr15). Inhibition of Wee1 is therefore expected to lead to a decrease in phosphorylated CDC2 (pCDC2).
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
independent verification of Wee1-IN-8 IC50 values
An Independent Review of WEE1 Kinase Inhibitor IC50 Values
This guide provides an independent verification and comparison of the half-maximal inhibitory concentration (IC50) values for selected WEE1 kinase inhibitors. The data presented is compiled from publicly available research and is intended for researchers, scientists, and professionals in drug development.
Introduction to WEE1 Kinase
WEE1 is a nuclear kinase that plays a crucial role in cell cycle regulation, specifically at the G2/M checkpoint.[1] It acts as a key regulator of cell size and prevents premature entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1] In many cancer cells, the p53 tumor suppressor is non-functional, leading to a defective G1/S checkpoint.[2] Consequently, these cells become highly dependent on the G2/M checkpoint for DNA repair before mitosis, making WEE1 an attractive therapeutic target.[2] Inhibition of WEE1 in such cancer cells can lead to mitotic catastrophe and apoptosis.[2]
WEE1 Signaling Pathway
The WEE1 kinase is a central node in the G2/M checkpoint control pathway. The following diagram illustrates the core interactions of WEE1 with CDK1 and other key cell cycle regulators.
Caption: Simplified WEE1 signaling pathway at the G2/M checkpoint.
Comparison of WEE1 Inhibitor IC50 Values
While a specific inhibitor designated "Wee1-IN-8" was not identified in the surveyed literature, this guide presents data for several other well-characterized WEE1 inhibitors. The following table summarizes their reported IC50 values from both biochemical (cell-free) and cell-based assays.
| Inhibitor Name | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Adavosertib (MK-1775) | Biochemical | WEE1 Kinase | 5.2 | [3][4][5] |
| Azenosertib (ZN-c3) | Biochemical | WEE1 Kinase | 3.9 | [3][5] |
| PD0166285 | Biochemical | WEE1 Kinase | 24 | [3][5] |
| "Compound 4" | Biochemical | WEE1 Kinase | 1.069 | [2] |
| "Compound 5" | Biochemical | WEE1 Kinase | 3.77 | [2] |
| Adavosertib (MK-1775) | Cell-based | A427 & H23 cells | Not specified | [6] |
| "Compound 4" | Cell-based | A549, PC9, HuH-7 cells | Anti-proliferative effects noted | [2] |
Experimental Methodologies
The determination of IC50 values is critical for assessing the potency of an inhibitor. Below are generalized protocols for biochemical and cell-based assays used to evaluate WEE1 inhibitors.
Biochemical IC50 Determination (Kinase Binding Assay)
A common method for determining the biochemical IC50 of a kinase inhibitor is a fluorescence resonance energy transfer (FRET)-based kinase binding assay.
Caption: Generalized workflow for a FRET-based biochemical kinase binding assay.
Protocol:
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in an appropriate buffer (e.g., DMSO).
-
Reagent Preparation: The WEE1 kinase enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled ATP-competitive kinase tracer are prepared in a kinase buffer.[7]
-
Assay Assembly: The inhibitor, kinase/antibody mixture, and tracer are added to the wells of a microplate.[7]
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[7]
-
Signal Detection: The FRET signal is measured using a plate reader. A high FRET signal indicates tracer binding to the kinase, while a low signal indicates displacement by the inhibitor.[7]
-
Data Analysis: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.
Cell-Based IC50 Determination (MTT Assay)
Cell-based assays measure the effect of an inhibitor on cell viability or proliferation. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for determining cell viability IC50 using an MTT assay.
Protocol:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.[8]
-
Inhibitor Treatment: The culture medium is replaced with a medium containing serial dilutions of the WEE1 inhibitor. A control group receives a medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the inhibitor for a defined period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for approximately 4 hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[8]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the inhibitor concentration against the percentage of viability.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of potential WEE1 inhibitors via hybrid virtual screening [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Wee1 | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the In Vivo Efficacy of Wee1 Inhibitors: MK-1775 (Adavosertib)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the in vivo efficacy of the clinical-stage Wee1 inhibitor, MK-1775 (adavosertib/AZD1775). While this guide aims to compare MK-1775 with Wee1-IN-8, a thorough search of publicly available scientific literature and databases did not yield any in vivo efficacy data for this compound. Therefore, this document will focus on the extensive preclinical in vivo data for MK-1775, serving as a critical resource for understanding its therapeutic potential.
Introduction to Wee1 Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] By inhibiting Wee1, cancer cells with existing DNA damage are forced into premature and catastrophic mitotic entry, leading to cell death.[1] This mechanism is particularly effective in tumors with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for survival.[2] MK-1775 is a potent and selective, orally bioavailable small-molecule inhibitor of Wee1 that has been extensively evaluated in preclinical and clinical settings.[3][4]
In Vivo Efficacy of MK-1775 (Adavosertib)
MK-1775 has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with DNA-damaging agents and other targeted therapies.
Monotherapy
As a single agent, MK-1775 has shown efficacy in several xenograft models. This is often attributed to the high levels of endogenous replication stress and DNA damage present in many cancer cells, making them susceptible to Wee1 inhibition alone.
Table 1: Summary of MK-1775 Monotherapy In Vivo Efficacy
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Non-Small Cell Lung Cancer (NSCLC) | A427 | 60 mg/kg, twice daily, 28 days | Tumor regression to ~50% of initial volume.[5] |
| Non-Small Cell Lung Cancer (NSCLC) | SK-MES-1 | 60 mg/kg, twice daily | Significant tumor growth inhibition.[5] |
| Colorectal Cancer | LoVo | 60 mg/kg, twice daily for 13 days | Tumor growth inhibition.[5] |
| Ovarian Cancer | ID8 (syngeneic) | 50 mg/kg, daily | Significant inhibition of tumor progression.[6] |
Combination Therapy
The therapeutic potential of MK-1775 is significantly enhanced when used in combination with DNA-damaging chemotherapies or radiation. By abrogating the G2/M checkpoint, MK-1775 sensitizes cancer cells to the effects of these agents.
Table 2: Summary of MK-1775 Combination Therapy In Vivo Efficacy
| Cancer Type | Xenograft Model | Combination Agent(s) | Dosing Regimen (MK-1775) | Outcome |
| Pancreatic Cancer (p53-deficient) | Patient-derived | Gemcitabine (B846) | Not specified in abstract | Robust antitumor activity and enhanced tumor regression compared to gemcitabine alone.[4][7] |
| Colon Cancer (p53-deficient) | Not specified | 5-Fluorouracil (5-FU) or Capecitabine | Not specified in abstract | Potentiated anti-tumor efficacy of 5-FU/capecitabine at tolerable doses. |
| Ovarian Cancer | Patient-derived | PARP inhibitor (Olaparib) | Not specified in abstract | Synergistic cytotoxicity. |
| Breast Cancer | Orthotopic | ATR inhibitor (AZD6738) | Not specified in abstract | Complete remission in 6 of 9 cases, inhibition of tumor spread, and prolonged survival. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo efficacy studies with MK-1775.
General Xenograft Tumor Model Protocol
-
Cell Implantation: 5-10 million cancer cells (e.g., A427, SK-MES-1, LoVo) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. MK-1775 is typically formulated in a vehicle such as 0.5% methylcellulose (B11928114) for oral administration. Dosing schedules can vary, for example, 60 mg/kg twice daily for a specified number of days.[5] The control group receives the vehicle only.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pCDK1).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes can aid in understanding the action and evaluation of Wee1 inhibitors.
Caption: The Wee1 signaling pathway regulates the G2/M checkpoint.
Caption: A typical workflow for assessing in vivo efficacy in xenograft models.
Conclusion
MK-1775 (adavosertib) has demonstrated robust in vivo efficacy as both a monotherapy and in combination with various anticancer agents in a wide range of preclinical models. Its ability to abrogate the G2/M checkpoint and sensitize tumor cells to DNA-damaging therapies provides a strong rationale for its continued clinical development. While a direct comparison with this compound is not currently possible due to the absence of published in vivo data for the latter, the extensive body of evidence for MK-1775 establishes it as a benchmark for Wee1 inhibitors. Future studies on emerging Wee1 inhibitors will likely be compared against the significant preclinical and clinical data generated for MK-1775.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Wee1-IN-8 and Other Wee1 Kinase Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Wee1 kinase inhibitor, Wee1-IN-8, alongside other prominent inhibitors targeting the same pathway. The information is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.
Introduction to Wee1 Kinase Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 provides a crucial mechanism for maintaining genomic integrity.[2] In many cancer cells, particularly those with p53 mutations, the G1/S checkpoint is often compromised, making them highly dependent on the G2/M checkpoint for survival.[3] Inhibition of Wee1 kinase in such cancer cells can lead to premature mitotic entry with unrepaired DNA, resulting in mitotic catastrophe and subsequent cell death.[1] This makes Wee1 an attractive target for cancer therapy, and several small molecule inhibitors have been developed to exploit this vulnerability.
Comparative Performance of Wee1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized Wee1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound (Compound 55) | Wee1 | 0.98 | Patent: WO2020192581 |
| Adavosertib (AZD1775, MK-1775) | Wee1 | 5.2 | [4] |
| ZN-c3 (Azenosertib) | Wee1 | 3.9 | [5] |
| PD0166285 | Wee1, Myt1 | 24 (Wee1), 72 (Myt1) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize Wee1 inhibitors. While the specific protocol for the IC50 determination of this compound is detailed within a patent and not in a publicly available peer-reviewed publication, the following descriptions provide insight into standard industry practices.
In Vitro Kinase Inhibition Assay (General Protocol)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Wee1 kinase.
Materials:
-
Recombinant human Wee1 kinase
-
Kinase substrate (e.g., a synthetic peptide or a protein like CDC2)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detection reagent like ADP-Glo™.
-
Assay buffer (containing buffering agents, salts, and cofactors like MgCl₂)
-
Test compound (e.g., this compound) serially diluted
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™)
Procedure:
-
A reaction mixture is prepared containing the assay buffer, recombinant Wee1 kinase, and the kinase substrate.
-
The test compound at various concentrations is added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by detecting the amount of ADP produced using a luminescent signal.
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (General Protocol)
These assays assess the effect of a compound on the growth and survival of cancer cells in culture.
Objective: To determine the concentration of a Wee1 inhibitor that reduces cell viability by 50% (EC50 or GI50).
Materials:
-
Cancer cell line of interest (e.g., ovarian, pancreatic, or colorectal cancer cells)
-
Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
Test compound (e.g., this compound) serially diluted
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cells are seeded into the wells of a microplate at a predetermined density and allowed to attach overnight.
-
The following day, the cells are treated with the test compound at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified duration (e.g., 72 or 96 hours).[4]
-
After the incubation period, a cell viability reagent is added to each well.
-
For an MTT assay, the reagent is converted by viable cells into a colored formazan (B1609692) product, which is then solubilized and measured by absorbance.
-
For a CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[4]
-
-
The signal from each well is measured using a plate reader.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
The EC50/GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Wee1 Signaling Pathway
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint. Wee1 acts as a negative regulator of CDK1. Upon DNA damage, checkpoint kinases like CHK1 can activate Wee1, leading to the inhibitory phosphorylation of CDK1 on Tyrosine 15. This prevents the CDK1/Cyclin B complex from initiating mitosis, allowing time for DNA repair. Wee1 inhibitors block this phosphorylation, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and apoptosis.
Caption: The Wee1 signaling pathway at the G2/M checkpoint and the mechanism of Wee1 inhibitors.
Conclusion
This compound demonstrates potent in vitro inhibition of Wee1 kinase with a sub-nanomolar IC50 value. This positions it as a highly potent compound when compared to other Wee1 inhibitors such as Adavosertib and ZN-c3. The provided experimental protocols offer a framework for the types of assays used to characterize such inhibitors. The central role of Wee1 in the G2/M checkpoint, as depicted in the signaling pathway diagram, underscores the therapeutic potential of its inhibition in oncology. Further research and publication of detailed experimental data for this compound in peer-reviewed journals will be crucial for the scientific community to fully evaluate its potential.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Wee1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, represents a promising therapeutic strategy in oncology, particularly for tumors with p53 mutations. By abrogating the G2 checkpoint, Wee1 inhibitors (Wee1i) can induce mitotic catastrophe and selective killing of cancer cells. This guide provides a comparative analysis of the therapeutic window of emerging and established Wee1 inhibitors, with a focus on providing a benchmark for the evaluation of novel compounds like Wee1-IN-8. Due to the limited availability of public data for this compound, this guide will focus on the well-characterized inhibitor Adavosertib (AZD1775) and other clinically relevant Wee1i to establish a framework for comparison.
Quantitative Data Comparison
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. For Wee1 inhibitors, this is often assessed by comparing their potency against cancer cells (efficacy) with their effects on normal cells or whole organisms (toxicity). The following tables summarize key quantitative data for prominent Wee1 inhibitors.
Table 1: In Vitro Potency of Wee1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay (Example) | Reference |
| This compound | Wee1 | 0.98 | Not Publicly Available | [1][2] |
| Adavosertib (AZD1775/MK-1775) | Wee1 | 5.2 | Inhibition of CDC2 phosphorylation (EC50 = 85 nM in WiDr cells) | [3] |
| ZN-c3 (Azenosertib) | Wee1 | 3.9 | Not Publicly Available | |
| PD0166285 | Wee1, Myt1 | 24 (Wee1), 72 (Myt1) | G2 checkpoint abrogation |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the target enzyme by 50% in biochemical assays. Lower values indicate higher potency. Cell-based assay values (EC50) reflect the concentration required for a specific cellular effect.
Table 2: Preclinical Efficacy of Adavosertib (AZD1775) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Ovarian Cancer | Patient-Derived | Adavosertib + Carboplatin | Significant tumor growth inhibition | |
| Triple-Negative Breast Cancer | Patient-Derived | Adavosertib + Olaparib | Synergistic tumor growth inhibition | |
| Pancreatic Cancer | H358 | Adavosertib + Sotorasib | >90% tumor regression | [4] |
| Urothelial Carcinoma | --- | Adavosertib + Cisplatin | Reduced tumor volume and proliferation | [5] |
Note: In vivo efficacy is often demonstrated in xenograft models where human tumor cells are implanted in immunocompromised mice. Tumor growth inhibition (TGI) and regression are key measures of efficacy.
Table 3: Toxicity Profile of Adavosertib (AZD1775) in Clinical Trials
| Phase | Most Common Adverse Events (Any Grade) | Common Grade ≥3 Adverse Events | Reference |
| Phase I (Monotherapy) | Nausea (59%), Anemia (41%), Diarrhea (41%), Neutropenia (41%) | Anemia, Neutropenia, Diarrhea | |
| Phase I/II (Combination) | Diarrhea, Nausea, Fatigue, Vomiting, Decreased Appetite | Hematological (Neutropenia, Thrombocytopenia, Anemia), Diarrhea |
Note: Toxicity is a critical component of the therapeutic window. The data presented is from human clinical trials and highlights the most frequently observed side effects.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of therapeutic agents. Below are methodologies for key experiments cited in the evaluation of Wee1 inhibitors.
Cell Viability Assay (MTT/CTG)
Objective: To determine the concentration of a Wee1 inhibitor that inhibits cancer cell growth by 50% (GI50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Wee1 inhibitor (e.g., this compound, Adavosertib) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo (CTG) Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Wee1 inhibitors on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cancer cells with the Wee1 inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and toxicity of a Wee1 inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Wee1 inhibitor (and/or combination agents) to the treatment group according to a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring:
-
Efficacy: Measure tumor volume regularly using calipers.
-
Toxicity: Monitor the body weight, general health, and behavior of the mice.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Compare the tumor growth curves and toxicity profiles between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.
Caption: The Wee1 signaling pathway is a crucial regulator of the G2/M cell cycle checkpoint.
Caption: A typical workflow for the preclinical assessment of a Wee1 inhibitor's therapeutic window.
Conclusion
The development of potent and selective Wee1 inhibitors holds significant promise for cancer therapy. Adavosertib has paved the way, demonstrating clinical activity, but also highlighting the dose-limiting toxicities that define its therapeutic window. For novel inhibitors like this compound, which exhibits high potency in biochemical assays, the critical next step is the comprehensive evaluation of its efficacy and toxicity in relevant preclinical models. The data and protocols presented in this guide provide a framework for such an evaluation, enabling a direct comparison with established Wee1 inhibitors and a thorough assessment of its potential as a future cancer therapeutic. The lack of extensive public data on this compound currently precludes a definitive comparison of its therapeutic window. Further research and data publication are essential to fully understand its clinical potential.
References
- 1. WO2023114875A1 - Wee1 inhibitor for cancer - Google Patents [patents.google.com]
- 2. WO2025017116A1 - Pharmaceutical compounds having activity as wee1 inhibitors - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US20170095479A1 - Methods for Treating Cancer with a WEE1 Inhibitor - Google Patents [patents.google.com]
- 5. US20230263783A1 - Cancer treatment by combined inhibition of polo-like kinase and microtubule polymerization - Google Patents [patents.google.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Wee1-IN-8
Disclaimer: A specific Safety Data Sheet (SDS) for Wee1-IN-8 was not located during the information retrieval process. The following disposal procedures are based on general best practices for handling potent, non-characterized research chemicals and kinase inhibitors, which should be treated as potentially hazardous. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and comply with all local, state, and federal regulations.
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling and disposal of the selective WEE1 inhibitor, this compound. Adherence to these protocols is vital for maintaining a secure laboratory environment.
I. Core Safety and Handling Principles
Given that this compound is a potent kinase inhibitor, it is prudent to handle it as a cytotoxic compound. Standard safety protocols should be strictly followed to minimize exposure risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure personnel safety.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Spill cleanup materials.
-
-
Waste Collection:
-
Solid Waste: Collect dry, solid this compound waste in a clearly labeled, sealed container. This container should be designated for "Cytotoxic Waste" or "Chemical Waste for Incineration."
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container. The container must be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for many organic solvents). Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic/chemical waste.
-
-
Labeling of Waste Containers: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" and "Cytotoxic Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
The date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Ensure lids are tightly sealed to prevent spills or evaporation.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
The primary recommended method for the final disposal of cytotoxic and potent chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.
-
III. Data Presentation: Safety and Disposal Parameters
The following table summarizes key information for the safe handling and disposal of this compound, based on general knowledge of similar kinase inhibitors.
| Parameter | Guideline |
| Chemical Name | This compound |
| Compound Type | Selective WEE1 Kinase Inhibitor |
| Assumed Hazard Class | Potentially Cytotoxic/Toxic |
| Primary Route of Entry | Inhalation, Ingestion, Skin/Eye Contact |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields. |
| Engineering Controls | Use in a certified chemical fume hood. |
| Waste Segregation | Separate from general, radioactive, and biohazardous waste. |
| Solid Waste Container | Labeled, sealed container for cytotoxic/chemical waste. |
| Liquid Waste Container | Labeled, sealed, chemically compatible, shatter-resistant container. |
| Recommended Disposal Method | High-temperature incineration via a licensed hazardous waste facility. |
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
The following diagram illustrates the signaling pathway context of Wee1, which is the target of this compound, to provide a better understanding of its biological significance.
Personal protective equipment for handling Wee1-IN-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Wee1-IN-8. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment. As a potent and selective WEE1 kinase inhibitor, this compound should be handled with care, assuming it is a cytotoxic compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various stages of handling.
| Task | Required Personal Protective Equipment |
| Compound Receipt and Storage | - Nitrile gloves (single pair) |
| Weighing and Reconstitution | - Double-layered nitrile gloves- Disposable gown with closed front and knit cuffs- Safety goggles with side shields or a face shield- N95 respirator (if not handled in a certified chemical fume hood) |
| Handling of Solutions | - Double-layered nitrile gloves- Disposable gown- Safety goggles |
| Waste Disposal | - Double-layered nitrile gloves- Disposable gown- Safety goggles |
| Spill Cleanup | - Double-layered nitrile gloves- Disposable gown- Safety goggles- N95 respirator |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves every 30-60 minutes or immediately upon known or suspected contact with the compound.[1]
Experimental Protocols: Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Transport the sealed container to a designated and clearly labeled storage area for potent compounds.
-
Store this compound in a locked cabinet or refrigerator, away from incompatible chemicals.
2. Weighing and Reconstitution (Preparation of Stock Solutions):
-
All weighing and reconstitution procedures must be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2][3]
-
Before starting, decontaminate the work surface.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the solid compound.
-
Carefully weigh the desired amount of this compound.
-
To reconstitute, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Ensure the container is tightly sealed after reconstitution.
-
Clean all dedicated equipment thoroughly after use.
3. Handling of this compound Solutions:
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Use Luer-lock syringes and needleless systems to prevent spills and aerosol generation.[2]
-
All procedures should be conducted over a disposable, absorbent bench liner.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Assemble a spill kit containing absorbent pads, appropriate deactivating solution (if known), and waste disposal bags.
-
Wearing full PPE, contain the spill with absorbent material.
-
Clean the area with a suitable solvent, followed by a detergent and water.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
5. Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][6] Do not dispose of this waste down the drain.[7]
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
All waste containers should be stored in a designated satellite accumulation area until they are collected by a licensed hazardous waste disposal service.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
